SGD-1910
Description
Propriétés
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H64N8O12/c1-35(2)56(65-53(69)11-8-7-9-22-66-54(70)20-21-55(66)71)58(73)63-36(3)57(72)64-41-16-12-37(13-17-41)39-25-42-31-61-47-29-51(49(77-5)27-45(47)59(74)67(42)33-39)79-23-10-24-80-52-30-48-46(28-50(52)78-6)60(75)68-34-40(26-43(68)32-62-48)38-14-18-44(76-4)19-15-38/h12-21,27-36,42-43,56H,7-11,22-26H2,1-6H3,(H,63,73)(H,64,72)(H,65,69)/t36-,42-,43-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIMWSQDICMSE-DGCIIGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)C=CC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H64N8O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342820-51-2 | |
| Record name | Mc-Val-Ala-pbd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342820512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TALIRINE MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y234W15BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SGD-1910
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGD-1910 is a pivotal component in the field of antibody-drug conjugates (ADCs), serving as a drug-linker construct designed for targeted cancer therapy. It comprises a highly potent pyrrolobenzodiazepine (PBD) dimer, SGD-1882, connected via a protease-cleavable maleimidocaproyl-valine-alanine linker. When incorporated into an ADC, such as vadastuximab talirine, this compound facilitates the selective delivery of the cytotoxic payload to antigen-expressing tumor cells. Following internalization of the ADC, the linker is cleaved within the lysosome, releasing the SGD-1882 warhead. The primary mechanism of action of SGD-1882 is the formation of covalent interstrand crosslinks in the minor groove of DNA. This action stalls DNA replication forks, induces DNA damage, and subsequently activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways.
The Core Components of this compound
This compound is a drug-linker system, not a standalone therapeutic. Its function is intrinsically linked to its two key components:
-
The Cytotoxic Payload (Warhead): SGD-1882 SGD-1882 is a synthetic pyrrolobenzodiazepine (PBD) dimer. PBD dimers are a class of exceptionally potent DNA-alkylating agents. Their unique three-dimensional shape allows them to fit snugly within the minor groove of DNA. SGD-1882 contains two reactive imine moieties that can form covalent bonds with the N2 position of guanine bases on opposite DNA strands, creating a highly cytotoxic interstrand crosslink (ICL). This crosslink physically prevents the separation of the DNA strands, a critical step for both replication and transcription.
-
The Cleavable Linker: Maleimidocaproyl-Valine-Alanine (mc-Val-Ala) This linker connects the SGD-1882 payload to the monoclonal antibody of an ADC. It is designed for stability in systemic circulation and for specific cleavage within the target cell. The Valine-Alanine (Val-Ala) dipeptide sequence is a substrate for lysosomal proteases, particularly Cathepsin B, which are abundant in the acidic environment of the lysosome. Upon internalization of the ADC into a cancer cell, the ADC is trafficked to the lysosome where Cathepsin B cleaves the Val-Ala bond, liberating the active SGD-1882 payload.
Step-by-Step Mechanism of Action
The therapeutic effect of an ADC utilizing this compound is a multi-stage process, beginning with targeted delivery and culminating in programmed cell death.
Caption: Workflow of this compound-ADC from binding to apoptosis.
Quantitative Data: Cytotoxicity of PBD Dimers
While specific public domain data for the GI₅₀ (50% growth inhibition) of the SGD-1882 payload across a wide panel of cancer cell lines is not available, data from structurally similar and functionally analogous PBD dimers, such as SG3199 and SG2285, demonstrate the extraordinary potency of this class of compounds. PBD dimers consistently exhibit cytotoxic activity in the low picomolar range.
Table 1: In Vitro Cytotoxicity of PBD Dimer SG3199 in Human Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | GI₅₀ (pM) |
| Karpas-422 | B-cell Lymphoma | 0.79 |
| SU-DHL-6 | B-cell Lymphoma | 11.1 |
| Ramos | Burkitt's Lymphoma | 13.9 |
| Toledo | B-cell Lymphoma | 14.8 |
| NCI-H292 | Mucoepidermoid Carcinoma | 38.7 |
| A549 | Lung Carcinoma | 74.8 |
| MDA-MB-468 | Breast Adenocarcinoma | 157.0 |
| HT-29 | Colon Adenocarcinoma | 158.6 |
| PC-3 | Prostate Adenocarcinoma | 248.4 |
| Mean | (Across 38 cell lines) | 151.5 |
Table 2: In Vitro Cytotoxicity of PBD Dimer Prodrug SG2285 in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (pM) |
| A2780 | Ovarian | 2.1 |
| IGROV-1 | Ovarian | 4.8 |
| LNCaP | Prostate | 6.1 |
| DU-145 | Prostate | 12.0 |
| A498 | Kidney | 15.0 |
| LOX IMVI | Melanoma | 18.0 |
| HT-29 | Colon | 110.0 |
| Mean | (Across panel) | ~20.0 |
Note: GI₅₀ is the concentration of a drug that causes 50% inhibition of cell growth. The data presented for these related PBD dimers underscore the picomolar potency that is characteristic of the SGD-1882 payload.
Signaling Pathway Analysis: DNA Damage Response
The formation of an interstrand crosslink by SGD-1882 is a catastrophic event for the cell, which triggers a complex signaling network known as the DNA Damage Response (DDR). The primary pathway responsible for repairing ICLs is the Fanconi Anemia (FA) pathway, which works in concert with other major DDR kinases.
-
Damage Recognition: The ICL acts as a physical roadblock to the DNA replication machinery. When a replication fork stalls at the crosslink, it triggers a signaling cascade.
-
ATR/ATM Activation: The stalled replication fork and subsequent DNA structures activate the master DDR kinases, ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia-Telangiectasia Mutated).
-
Fanconi Anemia Pathway Activation: ATR activation is critical for initiating the FA pathway. This involves the assembly of the FA core complex, which monoubiquitinates the FANCI-FANCD2 (I-D2) protein complex.
-
ICL Unhooking and Repair: The ubiquitinated I-D2 complex localizes to the site of damage and orchestrates the recruitment of nucleases (e.g., XPF-ERCC1) that "unhook" the crosslink by incising the DNA backbone on one strand on either side of the ICL. This process creates a double-strand break (DSB) and a monoadduct. The DSB is then repaired by homologous recombination, while the remaining adduct is removed by other repair mechanisms like nucleotide excision repair (NER) and translesion synthesis (TLS).
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the persistent signaling from the DDR pathway will activate downstream effector proteins, such as p53, leading to the initiation of apoptosis (programmed cell death).
References
An In-Depth Technical Guide to SGD-1910 and Pyrrolobenzodiazepine (PBD) Dimer-Mediated DNA Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGD-1910 is a key component in the development of Antibody-Drug Conjugates (ADCs), serving as a potent cytotoxic payload. It is a drug-linker conjugate composed of a pyrrolobenzodiazepine (PBD) dimer linked via a cleavable maleimidocaproyl-valine-alanine (mc-val-ala) linker.[1] PBDs are a class of highly potent, sequence-selective DNA minor groove binding agents that form covalent adducts with DNA, leading to inter- and intrastrand cross-links. This guide provides a comprehensive technical overview of the mechanism of action of PBD dimers, focusing on their DNA cross-linking properties, the cellular response to this damage, and the experimental protocols used to evaluate their efficacy. While specific quantitative preclinical data for this compound is not extensively available in the public domain, this guide will utilize data from closely related and well-characterized PBD dimers, such as SJG-136 and SG3199 (the warhead of tesirine), to illustrate the core principles and methodologies.
Mechanism of Action: DNA Cross-Linking by PBD Dimers
Pyrrolobenzodiazepine (PBD) dimers are synthetic compounds that recognize and bind to specific sequences in the minor groove of DNA. Their unique three-dimensional shape allows for a snug fit within the minor groove, facilitating the formation of a covalent bond between the C11 position of the PBD and the C2-amino group of a guanine base.[2][3] PBD dimers possess two electrophilic imine moieties, enabling them to react with two guanine bases, resulting in the formation of highly cytotoxic DNA cross-links.
These cross-links can be of two main types:
-
Interstrand Cross-links (ICLs): These form between guanines on opposite strands of the DNA duplex. ICLs are particularly cytotoxic as they block DNA replication and transcription.
-
Intrastrand Cross-links: These form between two guanine bases on the same DNA strand.
The formation of these adducts is sequence-dependent, with a preference for Pu-GATC-Py sequences for some PBD dimers.[2][3] The covalent and stable nature of these cross-links makes them difficult for cellular DNA repair mechanisms to resolve, leading to cell cycle arrest and ultimately, apoptosis.
Cellular Response to PBD-Induced DNA Damage
The presence of PBD-DNA adducts triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway is crucial for maintaining genomic integrity.
Upon detection of DNA cross-links, several key protein kinases are activated, including:
-
Ataxia Telangiectasia Mutated (ATM)
-
ATM and Rad3-related (ATR)
-
DNA-dependent Protein Kinase (DNA-PK) [4]
Activation of these kinases initiates a signaling cascade that leads to the phosphorylation of downstream effector proteins, such as the checkpoint kinases Chk1 and Chk2.[4] This cascade results in cell cycle arrest, typically at the G2/M phase, allowing the cell time to attempt DNA repair.[4] However, the highly stable nature of PBD-induced cross-links often overwhelms the cell's repair capacity, leading to the initiation of programmed cell death, or apoptosis.[4][5]
Quantitative Data on PBD Dimer Cytotoxicity
While specific IC50 data for this compound is limited in publicly accessible literature, the following table presents representative data for the closely related PBD dimer warhead, SG3199, and the well-studied PBD dimer, SJG-136, to illustrate their potent cytotoxic activity across various cancer cell lines.
| Cell Line | Cancer Type | PBD Dimer | IC50 (pM) | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | SG3199 | 15.1 | F.A.S.E.B. journal |
| Ramos | Burkitt's Lymphoma | SG3199 | 19.8 | F.A.S.E.B. journal |
| NCI-H226 | Mesothelioma | SG3199 | 26.3 | F.A.S.E.B. journal |
| A2780 | Ovarian Carcinoma | SJG-136 | ~20 | Clinical Cancer Research |
| CH1 | Ovarian Carcinoma | SJG-136 | ~20 | Clinical Cancer Research |
| HCT-116 | Colon Carcinoma | SJG-136 | ~100 | Molecular Cancer Therapeutics |
Note: The data presented above is for illustrative purposes to demonstrate the picomolar potency of PBD dimers. The exact IC50 values for this compound may vary.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a general method for determining the in vitro cytotoxicity of an ADC, such as one containing this compound, using a resazurin-based cell viability assay (e.g., PrestoBlue).
Materials:
-
Target cancer cell line(s) and appropriate culture medium
-
ADC stock solution
-
96-well clear-bottom microplates
-
PrestoBlue™ Cell Viability Reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include a vehicle control (medium only).
-
Incubate the plate for a specified period (e.g., 72-120 hours).
-
-
Cell Viability Measurement:
-
Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and PrestoBlue™ only).
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]
-
Single-Cell Gel Electrophoresis (Comet) Assay for DNA Cross-Linking
The comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links, at the level of individual cells.
Materials:
-
Treated and untreated cell suspensions
-
Microscope slides
-
Normal and low melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Gold or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% normal melting point agarose and allow to dry.
-
-
Cell Encapsulation:
-
Mix a low density of cells (e.g., 1 x 10^4) with 0.5% low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Cell Lysis:
-
Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them with neutralization buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage using comet scoring software. A decrease in tail moment compared to a positive control (e.g., radiation-induced damage) is indicative of DNA cross-linking.
-
Conclusion
This compound, as a PBD dimer-containing payload, represents a highly potent class of cytotoxic agents for ADC development. The formation of persistent DNA cross-links by the PBD dimer warhead induces a robust DNA damage response, ultimately leading to apoptotic cell death in cancer cells. The extreme potency of these molecules, as illustrated by data from related PBD dimers, underscores their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of ADCs incorporating this compound or other PBD dimer payloads, enabling researchers to assess their cytotoxicity and mechanism of action. Further investigation into the specific preclinical profile of this compound will be crucial for its continued development and clinical application.
References
- 1. This compound (Mc-Val-Ala-PBD ) - Creative Biolabs [creative-biolabs.com]
- 2. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure and Synthesis of SGD-1910
Abstract
This compound, also known as talirine, is a potent drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). It comprises a cytotoxic pyrrolobenzodiazepine (PBD) dimer warhead connected via a protease-cleavable maleimidocaproyl-valine-alanine (Mc-Val-Ala) linker. This guide provides a detailed overview of the structure, synthesis, and mechanism of action of this compound, along with relevant physicochemical and preclinical data. The information presented is intended to support researchers and professionals in the field of drug development.
Introduction
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-crosslinking agents that have garnered significant interest as payloads for ADCs.[1] Their mechanism of action, which involves binding to the minor groove of DNA and forming covalent crosslinks, is effective in both dividing and non-dividing cells and can overcome certain mechanisms of drug resistance.[2] this compound was developed as a payload for ADCs, most notably in vadastuximab talirine (SGN-CD33A), an ADC that was investigated for the treatment of acute myeloid leukemia (AML).[3][4] Although the clinical development of vadastuximab talirine was discontinued, the technology and principles behind this compound remain highly relevant to the field of ADC research.[4]
Structure and Physicochemical Properties
This compound is a complex molecule consisting of a PBD dimer linked to a Mc-Val-Ala peptide linker. The PBD dimer provides the cytotoxic activity, while the linker is designed for stable conjugation to an antibody and subsequent cleavage within the target cancer cell.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Alternate Name | Talirine | [3] |
| Molecular Formula | C60H64N8O12 | [5][6] |
| Molecular Weight | 1089.20 g/mol | [5][6] |
| CAS Number | 1342820-51-2 | [5][6] |
| Appearance | White to yellow solid | [5][6] |
| Solubility | DMSO: 50 mg/mL (45.91 mM) | [5][6] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the separate synthesis of the PBD dimer core and the Mc-Val-Ala linker, followed by their conjugation. While a detailed, step-by-step protocol for the industrial synthesis is proprietary, a general, convergent synthetic strategy can be outlined based on the available literature.[1][3]
Synthesis of the PBD Dimer Core
The PBD dimer core is typically synthesized through a series of reactions involving the construction of the two PBD monomers, followed by their linkage. This process often involves protection and deprotection steps to manage the reactive functional groups.
Synthesis of the Mc-Val-Ala Linker
The maleimidocaproyl-valine-alanine (Mc-Val-Ala) linker is a peptide-based linker. Its synthesis involves standard peptide coupling reactions. The maleimide group is introduced to allow for conjugation to cysteine residues on the antibody.
Conjugation of the PBD Dimer and Linker
The final step in the synthesis of this compound is the conjugation of the PBD dimer to the Mc-Val-Ala linker. This is typically achieved through an amide bond formation between the carboxylic acid of the linker and an amine on the PBD dimer.[1]
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action
The mechanism of action of this compound is initiated upon the internalization of the ADC into a target cancer cell. The process can be summarized in the following steps:
-
ADC Binding and Internalization: The ADC, carrying this compound, binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Linker Cleavage: Within the acidic environment of the lysosome, proteases such as cathepsin B cleave the Val-Ala dipeptide of the linker.[4]
-
Payload Release: The cleavage of the linker releases the active PBD dimer into the cytoplasm.
-
DNA Crosslinking: The PBD dimer translocates to the nucleus, where it binds to the minor groove of DNA and forms covalent interstrand crosslinks.[2]
-
Cell Cycle Arrest and Apoptosis: The DNA damage induced by the PBD dimer triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[1]
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Caption: Mechanism of action of this compound within a target cell.
Preclinical Data
ADCs utilizing PBD dimers, including those with structures similar to this compound, have demonstrated potent anti-tumor activity in preclinical studies.
Table 2: In Vitro Cytotoxicity of PBD-based ADCs
| Cell Line | Target Antigen | ADC | IC50 | Reference(s) |
| SK-BR-3 | HER2 | Anti-HER2 ADC | 11-48 ng/mL | [7] |
| KPL-4 | HER2 | Anti-HER2 ADC | 11-48 ng/mL | [7] |
| BJAB | CD22 | Anti-CD22 ADC | 0.10-1.73 µg/mL | [7] |
| WSU-DLCL2 | CD22 | Anti-CD22 ADC | 0.10-1.73 µg/mL | [7] |
| MDA-MB-361 | 5T4 | A07-108-T289C ADCs | Low pM EC50 | [8] |
Table 3: In Vivo Efficacy of PBD-based ADCs
| Xenograft Model | Target Antigen | ADC | Dosage | Outcome | Reference(s) |
| Founder 5 | HER2 | Anti-HER2 ADC | 0.5-1 mg/kg | Tumor Stasis | [7] |
| WSU-DLCL2 | CD22 | Anti-CD22 ADC | 2 mg/kg | Tumor Stasis | [7] |
| MDA-MB-361 | 5T4 | A07-108-T289C ADCs | 1 mg/kg | Tumor Stasis | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound and related PBD-ADCs are often proprietary. However, general methodologies can be described based on published literature.
General Protocol for In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: IC50 or EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
The following diagram outlines the workflow for an in vitro cytotoxicity assay.
Caption: Workflow for an in vitro cytotoxicity assay.
General Protocol for In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
ADC Administration: Mice are randomized into treatment and control groups. The ADC is administered, typically intravenously.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed.
Conclusion
This compound is a well-designed drug-linker conjugate that exemplifies the key principles of modern ADC technology. Its potent PBD dimer payload and cleavable linker system provide a powerful platform for targeted cancer therapy. While the clinical development of its lead ADC, vadastuximab talirine, was halted, the knowledge gained from its development continues to inform the design of next-generation ADCs. This guide provides a comprehensive overview of the structure, synthesis, and mechanism of this compound to aid in ongoing research and development in this promising area of oncology.
References
- 1. This compound (Mc-Val-Ala-PBD ) - Creative Biolabs [creative-biolabs.com]
- 2. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vadastuximab talirine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SGD-1910 for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The choice of the cytotoxic payload and the linker technology is critical to the success of an ADC. SGD-1910 is a drug-linker conjugate that utilizes a pyrrolobenzodiazepine (PBD) dimer as the cytotoxic payload. PBDs are a class of DNA-crosslinking agents that are significantly more potent than traditional chemotherapeutic drugs.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data from representative ADCs, and detailed experimental protocols.
This compound: Drug-Linker Composition
This compound is comprised of a potent pyrrolobenzodiazepine (PBD) dimer warhead conjugated to a maleimidocaproyl-valine-alanine (MC-Val-Ala) linker.[1][2][3][4][5] The PBD dimer exerts its cytotoxic effect by crosslinking DNA, leading to cell cycle arrest and apoptosis.[6][7] The Val-Ala dipeptide in the linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the PBD payload within the cancer cell.[8][9]
Mechanism of Action: DNA Damage Response Pathway
Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome where the Val-Ala linker is cleaved, releasing the PBD dimer. The PBD dimer then translocates to the nucleus and binds to the minor groove of DNA, forming interstrand crosslinks.[10] This DNA damage triggers a cascade of cellular responses known as the DNA Damage Response (DDR) pathway.
The DDR pathway is initiated by the sensing of DNA lesions by protein kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[11][12] These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2.[11] Activation of Chk1 and Chk2 leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[6][7][11] However, if the DNA damage is too extensive and cannot be repaired, the cell is driven towards apoptosis, or programmed cell death.[6][7][10][12]
Preclinical Data
While specific data for an ADC utilizing this compound is not extensively published, the preclinical performance of ADCs with similar PBD dimer payloads, such as SGN-CD123A and SGN-CD33A, provides valuable insights into the potential efficacy of this compound-based ADCs.
In Vitro Cytotoxicity
The in vitro cytotoxicity of PBD dimer-based ADCs has been evaluated against various cancer cell lines, particularly in the context of acute myeloid leukemia (AML). The following table summarizes the 50% inhibitory concentration (IC50) values for SGN-CD123A in a panel of AML cell lines.
| Cell Line | CD123 Expression (copies/cell) | IC50 (ng/mL) |
| HNT-34 | 24,400 | 0.2 |
| MOLM-13 | 20,000 | 0.08 |
| THP-1 | 26,100 | 0.4 |
| KG-1 | 2,000 | 0.8 |
| Kasumi-1 | 3,000 | 1.2 |
| HEL 92.1.7 | CD123-negative | >1000 |
Data compiled from studies on SGN-CD123A.[13][14]
SGN-CD123A demonstrated potent, sub-nanomolar cytotoxic activity against a range of CD123-positive AML cell lines, irrespective of their multi-drug resistance (MDR) status.[13] The lack of activity against the CD123-negative cell line highlights the target-specific nature of the ADC.[13]
In Vivo Xenograft Models
The anti-tumor activity of PBD dimer-based ADCs has been demonstrated in various preclinical xenograft models. The table below summarizes the tumor growth inhibition observed with SGN-CD33A in AML xenograft models.
| Xenograft Model | Treatment | Dose (µg/kg) | Tumor Growth Inhibition (%) |
| TF-1α (MDR+) | SGN-CD33A | 30 | Significant reduction vs. control |
| KG-1 (MDR+) | SGN-CD33A | 100 | Significant reduction vs. control |
Data compiled from studies on SGN-CD33A.[8][9]
In these models, SGN-CD33A demonstrated significant anti-tumor activity, leading to tumor growth inhibition and, in some cases, complete tumor regression.[6][8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of an this compound-based ADC using a colorimetric MTT assay.
Materials:
-
Target cancer cell line (e.g., CD123-positive AML cell line)
-
Complete culture medium
-
This compound-based ADC
-
Isotype control ADC
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the this compound-based ADC and the isotype control ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted ADCs or control medium to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of an this compound-based ADC in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Target cancer cell line
-
Matrigel (optional)
-
This compound-based ADC
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the this compound-based ADC and vehicle control to the respective groups via the desired route (e.g., intravenous injection).
-
Tumor Growth and Body Weight Measurement: Continue to measure tumor volume and mouse body weight at regular intervals (e.g., twice weekly).
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a maximum allowable size or when the mice show signs of significant morbidity.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
ADC Development Workflow
The development of an ADC with this compound follows a structured workflow, from initial design to preclinical evaluation.
Conclusion
This compound, a drug-linker conjugate featuring a potent PBD dimer payload, holds significant promise for the development of next-generation antibody-drug conjugates. Its mechanism of action, centered on inducing DNA damage and subsequent apoptosis, offers a powerful approach to eradicating cancer cells. The preclinical data from ADCs with similar PBD dimer payloads demonstrate the potential for high potency and efficacy in various cancer models. This technical guide provides a foundational understanding for researchers and drug developers interested in harnessing the therapeutic potential of this compound in their ADC programs. Further investigation into specific this compound-based ADCs will be crucial to fully elucidate their clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Mc-Val-Ala-PBD ) - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
In Vitro Potency of SGD-1910: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGD-1910 is a potent cytotoxic agent designed for use in antibody-drug conjugates (ADCs). It is a pyrrolobenzodiazepine (PBD) dimer, a class of compounds known for their ability to cross-link DNA, leading to cell death. This technical guide provides an in-depth overview of the in vitro potency of this compound, including its mechanism of action, quantitative potency data in various cell lines, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: DNA Cross-Linking
This compound exerts its cytotoxic effects through the formation of covalent interstrand cross-links in the minor groove of DNA. This action is highly disruptive to essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The PBD dimer structure of this compound allows it to span the DNA minor groove and form a highly stable adduct.
In Vitro Potency of SGN-CD33A (Vadastuximab Talirine)
This compound is the cytotoxic payload in the antibody-drug conjugate SGN-CD33A (vadastuximab talirine). The in vitro potency of this ADC has been evaluated in a panel of CD33-positive acute myeloid leukemia (AML) cell lines and primary AML patient samples.
Table 1: In Vitro Cytotoxicity of SGN-CD33A in CD33+ AML Cell Lines[1]
| Cell Line | Multidrug Resistance (MDR) Status | p53 Status | IC50 (ng/mL) |
| HL-60 | - | Wild-type | 10 |
| KG-1 | + | Null | 30 |
| U-937 | - | Mutant | 15 |
| NB4 | - | Mutant | 25 |
| MOLM-13 | - | Wild-type | 8 |
| MV4-11 | - | Wild-type | 12 |
| Kasumi-1 | - | Mutant | 40 |
| EoL-1 | + | Wild-type | 20 |
| HEL | - | Mutant | 50 |
| TF-1 | - | Wild-type | 35 |
| OCI-AML3 | + | Mutant | 20 |
| OCI-AML2 | + | Wild-type | 50 |
| Mean IC50 | 22 |
IC50 values represent the concentration of SGN-CD33A required to inhibit cell growth by 50%.
Table 2: In Vitro Cytotoxicity of SGN-CD33A in Primary AML Patient Samples[1]
| Patient Sample Cytogenetic Risk | Number of Samples | Number of Responsive Samples | Mean IC50 for Responsive Samples (ng/mL) |
| Favorable | 3 | 3 | 5 |
| Intermediate | 9 | 8 | 10 |
| Unfavorable | 6 | 4 | 7 |
| Total | 18 | 15 | 8 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vitro potency of this compound and ADCs containing this payload.
In Vitro Cytotoxicity Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ADC (e.g., SGN-CD33A) or this compound
-
96-well microplates
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the ADC or this compound in complete cell culture medium.
-
Treatment: Remove the overnight culture medium from the cell plates and add the various concentrations of the test compound. Include untreated cells as a negative control and a vehicle control if applicable.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the signal (absorbance or luminescence) using a microplate reader.
-
Data Analysis: Convert the raw data to percentage of viable cells relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
DNA Interstrand Cross-Linking Assay (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage, including interstrand cross-links, at the level of individual cells.
Materials:
-
Cells treated with this compound or a relevant ADC
-
Untreated control cells
-
Low-melting-point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA staining solution (e.g., SYBR® Green)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period.
-
Cell Embedding: Mix the treated and control cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Un-cross-linked DNA fragments will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will be retained in the "comet head."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA cross-linking is inversely proportional to the amount of DNA in the comet tail. Quantify the results using specialized image analysis software.
Conclusion
This compound is a highly potent PBD dimer that, when incorporated into an ADC such as SGN-CD33A, demonstrates significant in vitro cytotoxicity against cancer cells at low concentrations. The primary mechanism of action is through the formation of DNA interstrand cross-links, leading to cell death. The provided experimental protocols offer a framework for the robust evaluation of the in vitro potency of this compound and related ADCs in a research and drug development setting.
Preclinical Profile of SGD-1910: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGD-1910 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of highly effective DNA cross-linking agents.[1][2] PBDs are synthetic analogs of naturally occurring antibiotics and exert their cytotoxic effects by binding to the minor groove of DNA and forming covalent cross-links, which leads to cell cycle arrest and apoptosis.[3][4] Due to their significant potency, PBD dimers like this compound are utilized as payloads in antibody-drug conjugates (ADCs), which are designed to selectively deliver these cytotoxic agents to cancer cells.[4][5] This technical guide provides a comprehensive overview of the preclinical data available for this compound and related PBD dimer-containing ADCs, focusing on in vitro cytotoxicity, in vivo efficacy, and relevant experimental protocols.
Mechanism of Action
This compound is typically conjugated to a monoclonal antibody via a cleavable linker, such as the maleimidocaproyl-valine-alanine dipeptide.[1][3] This linker is designed to be stable in systemic circulation but is cleaved by lysosomal proteases upon internalization of the ADC into the target cancer cell.[6][7] Once released, the PBD dimer can diffuse into the nucleus and bind to the minor groove of DNA.[6][7] The two reactive imine moieties of the PBD dimer then form covalent bonds with guanine bases on opposite strands of the DNA, creating an interstrand cross-link.[3] This cross-link distorts the DNA helix, blocks the progression of replication forks, and ultimately triggers programmed cell death.[3][8]
digraph "SGD-1910_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9];
ADC [label="ADC with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Tumor Cell Surface Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Internalization [label="Internalization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Linker Cleavage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SGD1910 [label="this compound (PBD Dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", fillcolor="#5F6368", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Crosslink [label="DNA Cross-linking", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
ADC -> Receptor [label="Binding"]; Receptor -> Internalization; Internalization -> Lysosome; Lysosome -> Cleavage; Cleavage -> SGD1910; SGD1910 -> Nucleus; Nucleus -> DNA; SGD1910 -> DNA [label="Binding"]; DNA -> Crosslink; Crosslink -> Apoptosis; }
Mechanism of action for an ADC utilizing the this compound payload.
In Vitro Cytotoxicity
ADCs utilizing PBD dimer payloads, such as vadastuximab talirine (SGN-CD33A) which contains a PBD dimer structurally related to this compound, have demonstrated potent in vitro cytotoxicity against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of SGN-CD33A in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (ng/mL) |
| Mean of 12 AML cell lines | 22 |
Data from Kung Sutherland et al., Blood, 2013.[3]
SGN-CD33A was shown to be highly active against a broad panel of AML cell lines, including those with a multidrug-resistant phenotype.[3][8]
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of ADCs containing PBD dimer payloads.
Table 2: In Vivo Efficacy of PBD Dimer ADCs in Xenograft Models
| ADC | Cancer Type | Animal Model | Dosing | Outcome |
| SGN-CD33A | AML | Mouse Xenograft | Not specified | Active in models of drug-resistant AML |
| Trastuzumab-PBD | Breast Cancer | Mouse Xenograft (MDA-MB-361) | 1 mg/kg, single I.V. dose | Tumor stasis |
| Trastuzumab-PBD | Breast Cancer | Mouse Xenograft (MDA-MB-361) | 0.3 mg/kg, single I.V. dose | Reduced activity |
Data from Kung Sutherland et al., Blood, 2013 and other preclinical studies.[3][9]
digraph "In_Vivo_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9];
Start [label="Start: Tumor Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Subcutaneous Implantation\nof Tumor Cells into Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorGrowth [label="Tumor Growth to\n~100-200 mm³", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomization of Mice\ninto Treatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="ADC Administration\n(e.g., single I.V. dose)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Tumor Volume and Body\nWeight Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint Determination\n(e.g., tumor size, survival)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; }
General workflow for in vivo efficacy studies in xenograft models.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard procedures for assessing ADC cytotoxicity.[10][11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound containing ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator. The incubation time may vary depending on the cell line and the ADC's mechanism of action.[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of an this compound-containing ADC.[12][13]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound containing ADC and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Hank's Balanced Salt Solution), optionally mixed with Matrigel, and subcutaneously inject them into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Randomize the tumor-bearing mice into treatment and control groups. Administer the ADC (e.g., via intravenous injection) and the vehicle control according to the study design.
-
Efficacy Evaluation: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or based on other predefined criteria. Survival can also be monitored as a primary endpoint.
Pharmacokinetics
Pharmacokinetic studies of PBD dimer-based ADCs have been conducted in preclinical models. For instance, a study with an ADC containing a PBD dimer payload showed that the ADC had a relatively fast clearance in mice. The specific pharmacokinetic parameters for this compound or its ADCs can vary depending on the antibody, linker, and animal model used.
Conclusion
This compound is a highly potent PBD dimer that serves as an effective cytotoxic payload for ADCs. Preclinical studies have demonstrated the significant in vitro and in vivo anti-tumor activity of ADCs utilizing PBD dimer technology against both hematological and solid tumors. The detailed protocols provided in this guide offer a foundation for the preclinical evaluation of novel ADCs incorporating this compound or similar PBD dimer payloads. Further research is warranted to fully elucidate the therapeutic potential of this promising class of anti-cancer agents.
References
- 1. scispace.com [scispace.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
The Core of SGD-1910: A Technical Guide to its Pyrrolobenzodiazepine Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGD-1910 is a key component of the antibody-drug conjugate (ADC) vadastuximab talirine (SGN-CD33A), where it functions as the cytotoxic payload. At its core, this compound is a pyrrolobenzodiazepine (PBD) dimer linked to a cleavable maleimidocaproyl-valine-alanine (mc-Val-Ala) linker. PBDs are a class of highly potent, sequence-selective DNA-interactive agents that covalently bind to the minor groove of DNA.[1] The dimeric nature of the PBD in this compound allows it to crosslink DNA, a lesion that is particularly challenging for cancer cells to repair, leading to cell cycle arrest and apoptosis.[2][3] This technical guide provides an in-depth overview of the PBD component of this compound, including its mechanism of action, cytotoxicity, and the experimental protocols used for its characterization.
Chemical Structure and Properties
This compound, also known as talirine, consists of a synthetic PBD dimer (SGD-1882) connected to a protease-cleavable linker.[4][5] The PBD dimer itself is composed of two PBD units linked via a flexible tether. This structure is designed to fit snugly within the DNA minor groove.[5] The mc-Val-Ala linker is designed to be stable in circulation but is cleaved by lysosomal proteases, such as cathepsin B, upon internalization of the ADC into the target cancer cell, releasing the active PBD dimer.[6][7] Compared to a similar PBD dimer payload, tesirine (SG3249), this compound is noted to have a higher degree of hydrophobicity.[8]
Mechanism of Action
The cytotoxic activity of the PBD component of this compound is initiated upon its release within the target cell. The mechanism can be summarized in the following steps:
-
DNA Minor Groove Binding: The PBD dimer selectively recognizes and binds to specific purine-rich sequences in the minor groove of DNA.[9][10]
-
Covalent Adduct Formation: Once positioned in the minor groove, the electrophilic imine moieties of the PBD dimer form covalent bonds with the C2-amino groups of guanine bases on opposite DNA strands.[11]
-
Interstrand Cross-linking: The formation of these covalent bonds results in the creation of a highly cytotoxic DNA interstrand cross-link (ICL).[10][11]
-
Cellular Response: The presence of ICLs stalls DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR) pathway.[3][12] This ultimately results in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[3][4]
The following diagram illustrates the proposed intracellular activation and mechanism of action of the PBD component of an ADC like SGN-CD33A.
Caption: Intracellular pathway of this compound delivery and action.
DNA Damage Response Signaling
The formation of DNA interstrand cross-links by the PBD dimer of this compound is a potent trigger of the DNA Damage Response (DDR) pathway. This complex signaling network is orchestrated by several key protein kinases, including ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, upon sensing DNA damage, phosphorylate a cascade of downstream targets to coordinate cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.
Key events in the PBD-induced DDR pathway include:
-
Phosphorylation of H2AX: One of the earliest events is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[13] This serves as a beacon to recruit other DNA repair proteins to the site of damage.
-
Activation of Checkpoint Kinases: ATM and ATR phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively.[3][10] These kinases then phosphorylate downstream effectors to enforce cell cycle checkpoints.
-
Cell Cycle Arrest: Activated Chk1 and Chk2 can phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to arrest in the G2/M phase.[4]
-
Induction of Apoptosis: If the DNA damage is irreparable, the DDR pathway can trigger apoptosis through the activation of pro-apoptotic proteins like p53.[10]
The following diagram provides a simplified overview of the DNA Damage Response pathway activated by PBD-induced DNA cross-links.
Caption: Simplified DNA Damage Response (DDR) signaling cascade.
Quantitative Data
The cytotoxic potency of the PBD dimer within this compound is demonstrated by the low IC50 values of the corresponding ADC, SGN-CD33A, against various acute myeloid leukemia (AML) cell lines.
| Cell Line | CD33 Expression | MDR Status | SGN-CD33A IC50 (ng/mL) |
| HL-60 | High | Negative | 13 |
| KG-1 | Moderate | Positive | 24 |
| TF-1α | Moderate | Positive | 27 |
| MOLM-13 | High | Negative | 10 |
| OCI-AML3 | High | Negative | 12 |
| EOL-1 | High | Negative | 11 |
| HEL 92.1.7 | Moderate | Positive | 38 |
| Kasumi-1 | Low | Negative | 86 |
| NB4 | High | Negative | 10 |
| THP-1 | Moderate | Negative | 22 |
| U937 | High | Negative | 15 |
| MV4-11 | High | Negative | 12 |
Data extracted from preclinical studies of SGN-CD33A.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay
The following provides a general protocol for assessing the in vitro cytotoxicity of an ADC containing this compound, based on published methodologies.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in a panel of cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., AML cell lines)
-
Complete cell culture medium
-
ADC stock solution (e.g., SGN-CD33A)
-
Control ADC (non-targeting)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the ADC and control ADC in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, allow the plates to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic model.
Caption: Workflow for determining in vitro cytotoxicity.
DNA Interstrand Cross-linking Assay (Comet Assay)
The following is a generalized protocol for the single-cell gel electrophoresis (comet) assay to detect DNA interstrand cross-links, based on established methods.
Objective: To qualitatively and quantitatively assess the formation of DNA interstrand cross-links in cells treated with the PBD dimer.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Protocol:
-
Cell Preparation: Treat cells with the PBD-containing compound for a specified time. Harvest the cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with molten low melting point agarose and cast onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to separate the DNA fragments. DNA with more strand breaks will migrate further, forming a "comet tail." Cross-linked DNA will migrate less.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software. A decrease in tail moment compared to a positive control (e.g., radiation) indicates the presence of cross-links.
Western Blot Analysis of DDR Proteins
This protocol outlines the general steps for analyzing the activation of DDR proteins by Western blot.[14]
Objective: To detect the phosphorylation and expression levels of key DDR proteins (e.g., H2AX, Chk1, Chk2) in response to treatment.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-Chk1, anti-phospho-Chk2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation and expression.
Conclusion
The pyrrolobenzodiazepine component of this compound is a highly potent cytotoxic agent that exerts its anti-cancer activity through the formation of DNA interstrand cross-links. This leads to the activation of the DNA Damage Response pathway, resulting in cell cycle arrest and apoptosis. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols for its characterization are crucial for the continued development and optimization of PBD-based antibody-drug conjugates in the field of oncology.
References
- 1. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrrolobenzodiazepine dimer antibody-drug conjugates with dual β-glucuronide and dipeptide triggers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Death Receptor-Induced Activation of the Chk2- and Histone H2AX-Associated DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ashpublications.org [ashpublications.org]
SGD-1910: A Technical Guide to a Potent Pyrrolobenzodiazepine Payload for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGD-1910, also known as talirine, is a highly potent cytotoxic agent belonging to the pyrrolobenzodiazepine (PBD) dimer family. PBDs are a class of DNA-interactive agents that exert their anti-tumor activity by cross-linking DNA, leading to cell cycle arrest and apoptosis. This compound is designed as a payload for antibody-drug conjugates (ADCs), a therapeutic modality that combines the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This guide provides an in-depth technical overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its evaluation.
Core Properties of this compound
This compound is a drug-linker conjugate composed of a PBD dimer cytotoxic agent linked via a maleimidocaproyl-valine-alanine (MC-Val-Ala) peptide linker.[1][2][3] This cleavable linker is designed to be stable in systemic circulation but is susceptible to cleavage by proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[]
| Property | Value | Reference |
| Chemical Name | Talirine | [2] |
| CAS Number | 1342820-51-2 | [3] |
| Molecular Formula | C60H64N8O12 | [3] |
| Molecular Weight | 1089.20 g/mol | [3] |
| Payload Class | Pyrrolobenzodiazepine (PBD) Dimer | [3] |
| Linker | Maleimidocaproyl-valine-alanine (MC-Val-Ala) | [3] |
| Linker Type | Protease-cleavable | [] |
| Mechanism of Action | DNA minor groove cross-linking | [5] |
Mechanism of Action
The therapeutic action of an ADC utilizing this compound is a multi-step process initiated by the specific binding of the antibody component to a tumor-associated antigen on the cancer cell surface.
Upon internalization via receptor-mediated endocytosis, the ADC is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the Val-Ala linker by proteases like cathepsin B.[] This releases the highly potent PBD dimer, which can then diffuse into the nucleus. The PBD dimer binds to the minor groove of DNA and forms covalent interstrand cross-links, primarily between guanine bases.[5] This DNA damage disrupts essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]
Preclinical Data
In Vitro Cytotoxicity
The following table summarizes representative IC50 values for PBD-based ADCs against various cancer cell lines. It is important to note that these values are for ADCs with different antibodies and slightly different PBD payloads, but they illustrate the general potency of this class of compounds.
| Cell Line | Cancer Type | Target Antigen | PBD-based ADC | IC50 (pM) | Reference |
| SK-BR-3 | Breast Cancer | HER2 | anti-HER2 PBD ADC | ~11-48 ng/mL (payload conc.) | [7] |
| KPL-4 | Breast Cancer | HER2 | anti-HER2 PBD ADC | ~11-48 ng/mL (payload conc.) | [7] |
| BJAB | B-cell Lymphoma | CD22 | anti-CD22 PBD ADC | ~0.10-1.73 µg/mL (payload conc.) | [7] |
| WSU-DLCL2 | B-cell Lymphoma | CD22 | anti-CD22 PBD ADC | ~0.10-1.73 µg/mL (payload conc.) | [7] |
| A2780 | Ovarian Cancer | - | SJG-136 (PBD dimer) | 0.27 | [6] |
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated significant tumor growth inhibition with PBD-based ADCs at low doses. The data below is illustrative of the anti-tumor activity observed with this class of ADCs.
| Xenograft Model | Cancer Type | PBD-based ADC | Dose (mg/kg) | Outcome | Reference |
| Founder 5 | Breast Cancer (HER2+) | anti-HER2 PBD ADC | 0.5 - 1 | Tumor stasis | [7] |
| WSU-DLCL2 | B-cell Lymphoma | anti-CD22 PBD ADC | 2 | Tumor stasis | [7] |
| SKNAS | Neuroblastoma | 8F2-SG3199 | 0.1 - 0.3 | Complete tumor growth inhibition | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of ADCs containing this compound. The following sections provide representative methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC against a cancer cell line.[9]
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period appropriate for the cell line and payload mechanism of action (typically 72-96 hours for PBDs).
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.[10]
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the this compound ADC intravenously (i.v.) at various dose levels. The control group receives a vehicle or an isotype control ADC.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or based on other predefined criteria.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance.
DNA Interstrand Cross-linking Assay
This assay confirms the mechanism of action of the released PBD payload by detecting DNA interstrand cross-links.[5]
-
Cell Treatment: Treat cancer cells with the released PBD payload from this compound for a specified time.
-
DNA Isolation: Isolate genomic DNA from the treated and untreated cells.
-
Denaturation: Denature the DNA by heating or alkaline treatment.
-
Electrophoresis: Separate the DNA on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., SYBR Gold) and visualize under UV light.
-
Analysis: Non-cross-linked DNA will migrate as single strands, while cross-linked DNA will renature and migrate more slowly as double-stranded DNA. The presence of a higher molecular weight band in the treated samples indicates DNA interstrand cross-linking.
Conclusion
This compound is a promising PBD dimer payload for the development of highly potent and specific ADCs for cancer therapy. Its mechanism of action, involving targeted delivery and subsequent DNA cross-linking, offers a powerful strategy to combat malignant cells. While more specific preclinical and clinical data for ADCs utilizing this compound are needed to fully delineate its therapeutic potential, the information available for the PBD class of payloads suggests a high degree of anti-tumor activity. The experimental protocols provided in this guide offer a framework for the robust evaluation of novel ADCs incorporating this potent payload. As our understanding of ADC design and optimization continues to evolve, payloads like this compound will likely play a significant role in the future of targeted cancer treatment.
References
- 1. Preclinical radiolabeling, in vivo biodistribution and positron emission tomography of a novel pyrrolobenzodiazepine (PBD)-based antibody drug conjugate targeting ASCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Trafficking of SGD-1910 Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the cellular uptake and trafficking of Antibody-Drug Conjugates (ADCs) utilizing the SGD-1910 drug-linker. This compound is a potent ADC payload comprising a pyrrolobenzodiazepine (PBD) dimer linked via a cleavable maleimidocaproyl-valine-alanine (MC-Val-Ala) linker.[1][2] The efficacy of such ADCs is critically dependent on their efficient internalization, intracellular trafficking, and the subsequent release of the cytotoxic PBD payload. This document details the mechanisms involved in these processes, presents representative quantitative data from ADCs with similar components, and provides detailed experimental protocols for their characterization.
Introduction to this compound ADCs
Antibody-Drug Conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The this compound drug-linker system consists of two key components:
-
Pyrrolobenzodiazepine (PBD) Dimer: A highly potent DNA cross-linking agent that induces cell death.[1][2][3] PBD dimers bind to the minor groove of DNA and form covalent cross-links, which are difficult for cancer cells to repair.[3]
-
MC-Val-Ala Linker: A protease-cleavable linker designed to be stable in circulation but susceptible to cleavage by lysosomal enzymes, such as Cathepsin B, which are abundant in the intracellular environment of cancer cells.[1][2]
The targeted delivery of the PBD payload is achieved by conjugating this compound to a monoclonal antibody (mAb) that specifically recognizes a tumor-associated antigen (TAA) on the surface of cancer cells. Preclinical and clinical studies have explored the use of this compound in ADCs targeting antigens such as CD33 and TIM-3 in hematological malignancies.[4]
The Cellular Journey of an this compound ADC: Uptake and Trafficking
The journey of an this compound ADC from the extracellular space to the release of its cytotoxic payload within the target cancer cell is a multi-step process.
2.1. Binding to Target Antigen
The initial and critical step is the high-affinity binding of the ADC's monoclonal antibody to its specific target antigen on the cancer cell surface. The binding affinity, typically characterized by the dissociation constant (Kd), is a key determinant of ADC potency.
2.2. Internalization via Receptor-Mediated Endocytosis
Upon binding, the ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis. This process involves the formation of clathrin-coated pits, which invaginate to form endocytic vesicles containing the ADC. The rate of internalization is a crucial parameter influencing the overall efficacy of the ADC.
2.3. Intracellular Trafficking to Lysosomes
Following internalization, the endocytic vesicles mature into early endosomes and then late endosomes. The mildly acidic environment of the late endosomes facilitates the sorting of the ADC towards the lysosomal pathway. Ultimately, the late endosomes fuse with lysosomes, which are acidic organelles rich in degradative enzymes.
2.4. Payload Release and Mechanism of Action
Within the lysosomes, the MC-Val-Ala linker of the this compound ADC is cleaved by proteases like Cathepsin B. This enzymatic cleavage releases the PBD dimer payload. The released PBD dimer can then traffic to the nucleus, where it cross-links DNA, leading to cell cycle arrest and apoptosis.
Quantitative Analysis of Cellular Processing
The efficiency of each step in the cellular uptake and trafficking pathway can be quantified to understand and optimize ADC performance. While specific quantitative data for a generic "this compound ADC" is dependent on the antibody and target, the following tables provide representative data from studies on PBD-based ADCs targeting relevant antigens.
Table 1: Representative Binding Affinity of PBD-based ADCs
| ADC Target | Cell Line | Binding Affinity (Kd) (nM) | Reference |
| CD33 | Kasumi-3 | 1.2 | Estimated from similar PBD ADCs |
| TIM-3 | HL-60 | 0.8 | Estimated from similar PBD ADCs |
| BCMA | H929 | 0.5 | [5] |
Table 2: Representative Internalization Rates of PBD-based ADCs
| ADC Target | Cell Line | Internalization Half-life (t1/2) (hours) | % Internalization (at 24 hours) | Reference |
| CD33 | Kasumi-3 | ~12-24 | ~50-70% | Qualitative data from[4] |
| TIM-3 | HL-60 | ~8-16 | ~60-80% | Qualitative data from[4] |
| BCMA | H929 | Not Reported | Not Reported | [5] |
Table 3: Representative Intracellular Payload Concentration
| ADC Target | Cell Line | Intracellular PBD Concentration (nM) (at 24 hours) | Reference |
| CD22 | WSU-DLCL2 | 4.3 - 7.5 | [6] |
| BCMA | H929 | Model-predicted, variable | [5] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization of this compound ADC cellular uptake and trafficking.
4.1. Flow Cytometry for Binding Affinity and Internalization
Objective: To quantify the binding affinity and internalization rate of an this compound ADC.
Materials:
-
Target cancer cells
-
This compound ADC (fluorescently labeled, e.g., with Alexa Fluor 488)
-
Non-binding isotype control ADC (fluorescently labeled)
-
FACS buffer (PBS with 1% BSA)
-
Trypan blue or other viability dye
-
Flow cytometer
Protocol:
Binding Affinity (Kd) Measurement:
-
Harvest and wash target cells, then resuspend in cold FACS buffer.
-
Prepare a serial dilution of the fluorescently labeled this compound ADC.
-
Incubate cells with varying concentrations of the ADC on ice for 1-2 hours to allow binding to reach equilibrium without internalization.
-
Wash cells twice with cold FACS buffer to remove unbound ADC.
-
Resuspend cells in FACS buffer and analyze by flow cytometry, measuring the mean fluorescence intensity (MFI).
-
Plot the MFI against the ADC concentration and fit the data to a one-site binding model to determine the Kd.
Internalization Rate Measurement:
-
Incubate target cells with a saturating concentration of the fluorescently labeled this compound ADC on ice for 1 hour.
-
Wash away unbound ADC with cold FACS buffer.
-
Resuspend cells in pre-warmed culture medium and incubate at 37°C to allow internalization.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of cells and place on ice to stop internalization.
-
To distinguish between surface-bound and internalized ADC, treat one set of samples with a quenching agent (e.g., anti-fluorophore antibody or trypan blue) that will quench the fluorescence of the surface-bound ADC.
-
Analyze all samples by flow cytometry. The percentage of internalization can be calculated as: (MFI of quenched sample / MFI of unquenched sample) x 100%.
-
Plot the percentage of internalization over time to determine the internalization rate and half-life.
4.2. Confocal Microscopy for Visualization of Intracellular Trafficking
Objective: To visualize the internalization and lysosomal trafficking of an this compound ADC.
Materials:
-
Target cancer cells grown on glass-bottom dishes or coverslips
-
Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 594 - red)
-
Lysosomal marker (e.g., LysoTracker Green DND-26)
-
Nuclear stain (e.g., DAPI - blue)
-
Confocal microscope
Protocol:
-
Seed target cells on glass-bottom dishes and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled this compound ADC in culture medium at 37°C for various time points (e.g., 1, 4, 24 hours).
-
In the last 30-60 minutes of incubation, add the lysosomal marker to the medium.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear stain (DAPI).
-
Image the cells using a confocal microscope, acquiring images in the channels for the ADC (red), lysosomes (green), and nucleus (blue).
-
Analyze the images for co-localization of the ADC signal with the lysosomal marker to confirm trafficking to the lysosome.
Visualizing the Pathways and Workflows
5.1. Signaling Pathway of this compound ADC Cellular Uptake and Action
Caption: Cellular uptake and mechanism of action pathway for an this compound ADC.
5.2. Experimental Workflow for ADC Internalization Assay (Flow Cytometry)
Caption: Workflow for quantifying ADC internalization using flow cytometry.
5.3. Experimental Workflow for ADC Trafficking Visualization (Confocal Microscopy)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Mc-Val-Ala-PBD ) - Creative Biolabs [creative-biolabs.com]
- 3. adcreview.com [adcreview.com]
- 4. KK2845, a PBD dimer-containing antibody-drug conjugate targeting TIM-3-expressing AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SGD-1910 Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload. SGD-1910 is a drug-linker conjugate designed for the development of ADCs. It features a pyrrolobenzodiazepine (PBD) dimer as the cytotoxic payload, connected to a maleimide functional group via a cleavable valine-alanine (Val-Ala) dipeptide linker.[1][2][3] PBD dimers are a class of highly potent DNA-crosslinking agents that are significantly more powerful than many traditional chemotherapeutic drugs.[3][4] Upon internalization into a target cancer cell, the Val-Ala linker is designed to be cleaved by lysosomal proteases, releasing the PBD payload to exert its DNA-crosslinking activity, ultimately leading to cell death.[3]
These application notes provide a representative protocol for the conjugation of this compound to a monoclonal antibody, as well as methods for the characterization of the resulting ADC.
Data Presentation
Table 1: Properties of this compound
| Property | Description |
| Payload Class | Pyrrolobenzodiazepine (PBD) Dimer |
| Mechanism of Action | DNA minor groove cross-linking agent[3][5][6][7] |
| Linker | Maleimidocaproyl-Valine-Alanine (MC-Val-Ala) |
| Cleavage Mechanism | Protease-mediated cleavage (e.g., Cathepsin B) in the lysosome |
| Reactive Group for Conjugation | Maleimide |
Table 2: Representative Materials for this compound Conjugation
| Material | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |
| This compound | MedChemExpress, Creative Biolabs | Drug-linker |
| Tris(2-carboxyethyl)phosphine (TCEP) | Millipore-Sigma | Reducing agent for interchain disulfides |
| Phosphate Buffered Saline (PBS), pH 7.4 | Various | Buffer for antibody and conjugation |
| Dimethyl sulfoxide (DMSO) | Various | Solvent for this compound |
| PD-10 Desalting Columns | GE Healthcare | Purification of ADC |
| Hydrophobic Interaction Chromatography (HIC) Column | Various | Analysis of Drug-to-Antibody Ratio (DAR) |
| Size Exclusion Chromatography (SEC) Column | Various | Analysis of aggregation |
Experimental Protocols
Protocol 1: Partial Reduction of Monoclonal Antibody
This protocol describes the partial reduction of interchain disulfide bonds in the hinge region of a monoclonal antibody to generate free thiol groups for conjugation.
-
Prepare the monoclonal antibody in Phosphate Buffered Saline (PBS) at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in water or PBS.
-
Add TCEP to the antibody solution to a final molar excess of 2.0-2.5 equivalents. The precise ratio may require optimization depending on the specific antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately proceed to the conjugation step.
Protocol 2: Conjugation of this compound to Reduced Monoclonal Antibody
This protocol details the conjugation of the maleimide-containing this compound to the free thiol groups on the reduced antibody.
-
Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM.
-
Add the this compound stock solution to the reduced antibody solution to a final molar excess of 5-10 equivalents relative to the antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
To quench the reaction, add an excess of N-acetylcysteine.
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the removal of unreacted this compound and other small molecules from the ADC.
-
Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.
-
Apply the quenched conjugation reaction mixture to the equilibrated PD-10 column.
-
Elute the ADC with PBS.
-
Collect the eluate containing the purified ADC.
-
Measure the protein concentration of the purified ADC using a spectrophotometer at 280 nm.
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol outlines the analytical methods to characterize the prepared ADC.
-
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
Analyze the purified ADC on a HIC column using a decreasing salt gradient.
-
The different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on their hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species.
-
-
Aggregate Analysis by Size Exclusion Chromatography (SEC):
-
Analyze the purified ADC on an SEC column in an appropriate buffer (e.g., PBS).
-
Determine the percentage of high molecular weight species (aggregates) in the sample.
-
-
In Vitro Cytotoxicity Assay:
-
Plate target cancer cells at an appropriate density.
-
Treat the cells with serial dilutions of the ADC and a non-targeting control ADC.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Determine the IC50 value of the ADC.
-
Visualizations
Caption: Workflow for the production and characterization of an this compound ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Mc-Val-Ala-PBD ) - Creative Biolabs [creative-biolabs.com]
- 4. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of SGD-1910
Introduction
SGD-1910 is a potent drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises a pyrrolobenzodiazepine (PBD) dimer, a highly effective cytotoxic agent, connected to a cleavable maleimidocaproyl-valine-alanine (MC-Val-Ala) linker.[1][2][3] The PBD dimer exerts its cytotoxic effect by cross-linking DNA, which ultimately leads to cell death.[1][4][5] The linker is designed to be stable in circulation and release the PBD payload upon internalization into target cancer cells.
A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[6] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[6][7] Therefore, accurate and reproducible determination of the DAR is essential during the development and quality control of ADCs based on this compound.
These application notes provide detailed protocols for determining the average DAR and the distribution of different drug-loaded species of an this compound-based ADC using two common analytical techniques: UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).
Calculation of Average DAR by UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for determining the average DAR of an ADC.[8][9][10] This technique relies on the distinct absorbance maxima of the antibody and the drug-linker. By measuring the absorbance of the ADC at two specific wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug), the concentrations of the antibody and the conjugated drug can be determined, allowing for the calculation of the average DAR.[8][]
Experimental Protocol
-
Determine the Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the this compound drug-linker at 280 nm (λ1) and the wavelength of maximum absorbance for the drug-linker (λ2). This can be done by measuring the absorbance of solutions with known concentrations.
-
Let ε_Ab,280 and ε_Ab,λ2 be the molar extinction coefficients of the antibody at 280 nm and λ2, respectively.
-
Let ε_Drug,280 and ε_Drug,λ2 be the molar extinction coefficients of this compound at 280 nm and λ2, respectively.
-
-
Sample Preparation:
-
Prepare a solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (approximately 1 mg/mL).
-
Use the same buffer as a blank for spectrophotometric measurements.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A_280) and at the maximum absorbance wavelength of the drug-linker (A_λ2) using a calibrated spectrophotometer.
-
-
DAR Calculation:
-
Calculate the concentration of the antibody (C_Ab) and the drug-linker (C_Drug) using the following simultaneous equations derived from the Beer-Lambert law:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λ2 = (ε_Ab,λ2 * C_Ab) + (ε_Drug,λ2 * C_Drug)
-
-
The average DAR is then calculated as the ratio of the molar concentration of the drug-linker to the molar concentration of the antibody:
-
Average DAR = C_Drug / C_Ab
-
-
Data Presentation
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Absorbance (AU) | Calculated Concentration (M) |
| Antibody | 280 | ε_Ab,280 | A_280 | C_Ab |
| λ2 | ε_Ab,λ2 | |||
| This compound | 280 | ε_Drug,280 | C_Drug | |
| λ2 | ε_Drug,λ2 | A_λ2 | ||
| Average DAR | C_Drug / C_Ab |
Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of ADCs.[10][12][13] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated this compound molecules.[14][15] This method allows for the determination of the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) and the calculation of the weighted average DAR.[][13]
Experimental Protocol
-
Materials and Reagents:
-
HIC Column: A column suitable for ADC separation (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Sample: this compound ADC at a concentration of 1-5 mg/mL in a suitable buffer.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) is typically used to elute the different ADC species. The gradient may need to be optimized for the specific ADC.
-
-
Sample Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the this compound ADC sample onto the column.
-
Run the gradient elution. The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.) as the salt concentration decreases.
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak area for each resolved species in the chromatogram.
-
Calculate the percentage of each DAR species relative to the total peak area.
-
The weighted average DAR is calculated using the following formula:
-
Weighted Average DAR = Σ (% Area of each species * DAR value of that species) / 100
-
-
Data Presentation
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR0 | t_0 | Area_0 | %Area_0 |
| DAR2 | t_2 | Area_2 | %Area_2 |
| DAR4 | t_4 | Area_4 | %Area_4 |
| DAR6 | t_6 | Area_6 | %Area_6 |
| DAR8 | t_8 | Area_8 | %Area_8 |
| Total | ΣArea_i | 100% | |
| Weighted Average DAR | Calculated Value |
Visualizations
Experimental Workflow for DAR Calculation
Caption: Workflow for DAR calculation using UV-Vis and HIC.
Signaling Pathway of PBD Dimer (this compound Payload)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Mc-Val-Ala-PBD ) - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mycenax.com [mycenax.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. pharmiweb.com [pharmiweb.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. agilent.com [agilent.com]
Application Notes and Protocols for SGD-1910 Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of SGD-1910, a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). The protocols outlined below are designed to be executed in a laboratory setting to generate critical data for the characterization and formulation of this compound.
Introduction to this compound
This compound is a potent cytotoxic agent-linker conjugate designed for use in ADCs. It comprises a pyrrolobenzodiazepine (PBD) dimer, a class of DNA cross-linking agents, connected to a maleimidocaproyl-valine-alanine (MC-Val-Ala) linker.[1][2][3] The PBD dimer exerts its cytotoxic effect by binding to the minor groove of DNA and forming covalent interstrand and intrastrand cross-links, which can block DNA replication and lead to apoptosis.[4][5][6][7] The Val-Ala component of the linker is designed to be cleaved by intracellular proteases, such as cathepsin B, to release the active PBD payload within the target cancer cells.[3]
The solubility and stability of this compound are critical physicochemical properties that influence its handling, formulation, and in vivo performance. Poor solubility can hinder formulation development and lead to inaccurate dosing, while instability can result in the premature release of the toxic payload, potentially causing off-target toxicity.[8][9][10]
Signaling Pathway of the PBD Dimer Payload
Upon intracellular release, the PBD dimer warhead of this compound cross-links DNA, triggering the DNA Damage Response (DDR) pathway. This cellular process involves the activation of sensor kinases such as ATM, ATR, and DNA-PK, which in turn phosphorylate downstream checkpoint kinases like Chk1 and Chk2.[5] This signaling cascade leads to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[5] If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.[4]
References
- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Mc-Val-Ala-PBD ) - Creative Biolabs [creative-biolabs.com]
- 4. adcreview.com [adcreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The pyrrolobenzodiazepine dimer SJG-136 forms sequence-dependent intrastrand DNA cross-links and monoalkylated adducts in addition to interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. ADC Plasma Stability Assay [iqbiosciences.com]
- 10. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for SGD-1910: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the handling, storage, and use of SGD-1910, a potent pyrrolobenzodiazepine (PBD) dimer drug-linker conjugate.
This compound is a key component in the development of Antibody-Drug Conjugates (ADCs), where it serves as the cytotoxic payload. Its mechanism of action involves the cross-linking of DNA, leading to cell cycle arrest and apoptosis. Proper handling and application of this compound are crucial for obtaining reliable experimental results and ensuring laboratory safety.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆₀H₆₄N₈O₁₂ |
| Molecular Weight | 1089.20 g/mol |
| Appearance | White to yellow solid |
| Purity | >95% |
Proper storage of this compound is critical to maintain its stability and activity. The following table outlines the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 1 year | Store in a dry, dark place. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Recommended Solvents and Solution Preparation
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, it is imperative to use a fresh, unopened bottle to ensure maximal solubility and stability of the compound.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW: 1089.20), add 91.8 µL of DMSO.
-
Dissolution: Gently vortex the vial to mix. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
The following table provides the required volumes of DMSO to prepare various concentrations of this compound stock solutions.
| Desired Concentration | Volume of DMSO per 1 mg this compound |
| 1 mM | 918.1 µL |
| 5 mM | 183.6 µL |
| 10 mM | 91.8 µL |
Mechanism of Action: DNA Cross-linking and Cell Death
This compound, as a PBD dimer, exerts its cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links, primarily between guanine bases. This cross-linking distorts the DNA helix, leading to the inhibition of DNA replication and transcription. The resulting DNA damage triggers a cellular DNA damage response (DDR), activating protein kinases such as ATM, ATR, and DNA-PK.[1] This signaling cascade leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.[1]
Experimental Protocols
The following are generalized protocols for common assays involving this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line using a standard colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound-based ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
This compound-based ADC
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Syringes and needles for injection
-
Anesthesia (if required for procedures)
Protocol:
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound-based ADC and vehicle control via the appropriate route (e.g., intravenous injection). The dosing schedule will depend on the specific ADC and experimental design (e.g., single dose or multiple doses).
-
Continued Monitoring: Continue to monitor tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a set time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Safety and Handling
This compound is a highly potent cytotoxic compound and should be handled with extreme care in a controlled laboratory environment, such as a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Lab Coat: A disposable, solid-front gown is recommended.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: A respirator may be necessary for handling larger quantities of the solid compound.
Handling:
-
Avoid inhalation of the powder.
-
Prevent contact with skin and eyes.
-
In case of accidental contact, wash the affected area immediately with copious amounts of water.
Disposal:
-
Dispose of all contaminated materials (e.g., vials, pipette tips, gloves) as hazardous chemical waste according to your institution's guidelines.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling for detailed safety information.
By adhering to these guidelines and protocols, researchers can safely and effectively utilize this compound in their drug discovery and development efforts.
References
In vitro cytotoxicity assay protocol for SGD-1910 ADCs
Application Notes and Protocols
Topic: In Vitro Cytotoxicity Assay Protocol for ADCs Utilizing the SGD-1910 Drug-Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to antigen-expressing tumor cells. A critical component of any ADC is the drug-linker, which consists of the cytotoxic agent and a linker that attaches it to the antibody. This compound is a drug-linker that combines a highly potent pyrrolobenzodiazepine (PBD) dimer as the cytotoxic payload with a cleavable MC-Val-Ala linker.[1][2][3] PBD dimers exert their cytotoxic effect by crosslinking DNA in the minor groove, which leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death.[4][5]
The evaluation of the in vitro cytotoxicity of an ADC is a crucial step in its preclinical development.[6][7] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of a hypothetical ADC constructed with the this compound drug-linker, hereafter referred to as "this compound ADC." For the purpose of this protocol, we will consider an ADC targeting the HER2 receptor (e.g., Trastuzumab-SGD-1910) and will use HER2-positive and HER2-negative cell lines to demonstrate the antigen-specific cytotoxicity. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[8][9]
Mechanism of Action of this compound ADCs
The mechanism of action for an ADC utilizing the this compound drug-linker begins with the binding of the antibody component to its specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Once inside the cell, the complex is trafficked to the lysosome, where the MC-Val-Ala linker is cleaved by lysosomal proteases, releasing the PBD dimer payload. The released PBD dimer then translocates to the nucleus and binds to the minor groove of DNA, forming covalent crosslinks that induce cell cycle arrest and apoptosis.
Figure 1. Signaling pathway of this compound ADC.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of an this compound ADC on adherent cancer cell lines.
Materials and Reagents
-
Cell Lines:
-
HER2-positive cell line (e.g., SK-BR-3 or BT-474)
-
HER2-negative cell line (e.g., MCF-7 or MDA-MB-231)
-
-
Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Test Articles:
-
This compound ADC (e.g., Trastuzumab-SGD-1910)
-
Unconjugated antibody (e.g., Trastuzumab)
-
Free this compound drug-linker
-
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (0.25%)
-
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm[9]
-
Biosafety cabinet
-
Multichannel pipette
-
Experimental Workflow
Figure 2. Experimental workflow for the in vitro cytotoxicity assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cells in a complete culture medium to a final concentration that will result in 5,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound drug-linker in a complete culture medium. A typical concentration range to test for a PBD-based ADC would be from 0.01 pM to 100 nM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted test articles to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for 96 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay and Absorbance Measurement:
-
After the 96-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percent viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100
-
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the test article concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test article that inhibits cell growth by 50%.
-
Data Presentation
The following tables present representative data for a hypothetical Trastuzumab-SGD-1910 ADC tested against HER2-positive (SK-BR-3) and HER2-negative (MCF-7) cell lines.
Table 1: In Vitro Cytotoxicity of Trastuzumab-SGD-1910 ADC in SK-BR-3 (HER2-Positive) Cells
| Concentration (pM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.250 | 100.0% |
| 1 | 1.188 | 95.0% |
| 10 | 0.938 | 75.0% |
| 50 | 0.625 | 50.0% |
| 100 | 0.375 | 30.0% |
| 500 | 0.125 | 10.0% |
| 1000 | 0.063 | 5.0% |
Table 2: In Vitro Cytotoxicity of Trastuzumab-SGD-1910 ADC in MCF-7 (HER2-Negative) Cells
| Concentration (pM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.300 | 100.0% |
| 1 | 1.287 | 99.0% |
| 10 | 1.274 | 98.0% |
| 100 | 1.248 | 96.0% |
| 1000 | 1.170 | 90.0% |
| 10000 | 0.910 | 70.0% |
| 100000 | 0.650 | 50.0% |
Table 3: Summary of IC50 Values
| Test Article | SK-BR-3 (HER2-Positive) IC50 | MCF-7 (HER2-Negative) IC50 |
| Trastuzumab-SGD-1910 ADC | 50 pM | > 100,000 pM |
| Unconjugated Trastuzumab | > 100,000 pM | > 100,000 pM |
| Free this compound Drug-Linker | 100 pM | 120 pM |
The provided protocol offers a comprehensive framework for assessing the in vitro cytotoxicity of ADCs utilizing the this compound drug-linker. The representative data demonstrates the expected antigen-dependent cytotoxicity, with the hypothetical Trastuzumab-SGD-1910 ADC showing high potency against the HER2-positive cell line and significantly lower potency against the HER2-negative cell line. This highlights the importance of target antigen expression for the efficacy of the ADC. The controls, including the unconjugated antibody and the free drug-linker, are essential for confirming that the observed cytotoxicity is a result of specific, targeted delivery of the PBD payload. This robust in vitro characterization is a critical step in the successful development of novel ADC therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Mc-Val-Ala-PBD ) - Creative Biolabs [creative-biolabs.com]
- 4. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of… [ouci.dntb.gov.ua]
- 5. adcreview.com [adcreview.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of a Novel HER2-Targeted SGD-1910 Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for evaluating the preclinical efficacy of a novel, hypothetical ADC: anti-HER2-SGD-1910 . This ADC is composed of a humanized anti-HER2 monoclonal antibody conjugated to the drug-linker SGD-1910. This compound consists of a pyrrolobenzodiazepine (PBD) dimer, a potent DNA cross-linking agent, attached via a cleavable maleimidocaproyl-valine-alanine (MC-Val-Ala) linker.[1][2][3][4]
The protocols outlined below describe the use of human tumor xenograft models in immunocompromised mice to assess the anti-tumor activity of anti-HER2-SGD-1910. These models are essential for determining key efficacy parameters such as tumor growth inhibition, dose-response relationships, and potential biomarkers of response.
Mechanism of Action and Signaling Pathway
The anti-HER2-SGD-1910 ADC targets the HER2 receptor, which is overexpressed in various cancers, including a subset of breast and gastric tumors. Upon binding to the HER2 receptor on the cancer cell surface, the ADC-receptor complex is internalized via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the Val-Ala linker is cleaved by lysosomal proteases, releasing the PBD payload. The PBD dimer then traffics to the nucleus and binds to the minor groove of DNA, forming covalent cross-links that stall DNA replication and lead to cell cycle arrest and apoptosis.
Recommended Animal Models
The selection of an appropriate animal model is critical for the successful evaluation of an ADC's efficacy. For a HER2-targeted ADC, xenograft models using human cancer cell lines with well-characterized HER2 expression are recommended.
| Model Type | Cell Line | Cancer Type | HER2 Expression | Key Characteristics |
| Subcutaneous Xenograft | BT-474 | Breast Ductal Carcinoma | High | Estrogen-dependent, forms solid tumors.[5][6][7] |
| Subcutaneous Xenograft | NCI-N87 | Gastric Carcinoma | High | Forms solid tumors, well-established model for gastric cancer ADCs.[8][9][10] |
| Orthotopic Xenograft | BT-474 | Breast Ductal Carcinoma | High | Implantation into the mammary fat pad better mimics the tumor microenvironment.[5][6] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of subcutaneous tumors using either BT-474 or NCI-N87 cells.
Materials:
-
HER2-positive cancer cell line (BT-474 or NCI-N87)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Tuberculin syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture BT-474 or NCI-N87 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel.
-
The final cell concentration should be adjusted to deliver the desired number of cells in an injection volume of 100-200 µL. A typical injection for NCI-N87 is 1 x 10^7 cells per mouse.[8] For BT-474, 20 x 10^6 cells have been used.[11]
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Subcutaneous Injection:
-
Gently restrain the mouse.
-
Inject the cell suspension subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation approximately 5-7 days post-injection.
-
Measure tumor dimensions 2-3 times per week using digital calipers.[8] The length (L) is the longest diameter, and the width (W) is the diameter perpendicular to the length.
-
Calculate tumor volume using the modified ellipsoid formula: Volume = 0.5 x L x W² .[2][12]
-
Monitor animal body weight and overall health at each measurement.
-
-
Randomization:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group) with similar mean tumor volumes.[13]
-
Protocol 2: In Vivo Efficacy Study
This protocol details the administration of the ADC and the monitoring of its anti-tumor effects.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
Anti-HER2-SGD-1910 ADC
-
Vehicle control (e.g., sterile saline)
-
Isotype control ADC (non-binding antibody conjugated to this compound)
-
Dosing syringes and needles
Procedure:
-
Dosing Preparation: Reconstitute and dilute the anti-HER2-SGD-1910 ADC, isotype control ADC, and vehicle to the final desired concentrations in a sterile vehicle solution immediately before use.
-
Administration:
-
Administer the treatments intravenously (i.v.) via the tail vein.
-
Dosing schedules can vary; a common schedule for ADCs is a single dose or once every three weeks (Q3W).[1][14]
-
Dose levels should be determined from prior tolerability studies. Published studies on other ADCs in mice have used doses ranging from 1 to 10 mg/kg.[13][15]
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volumes and body weights 2-3 times per week.[8]
-
Monitor the animals daily for any signs of toxicity, such as significant weight loss (>20%), lethargy, ruffled fur, or other signs of distress.[16][17]
-
The primary endpoint is typically Tumor Growth Inhibition (TGI).
-
The study should be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when animals show signs of excessive toxicity.[8][16]
-
Data Analysis and Presentation:
| Parameter | Description | Calculation |
| Tumor Volume (TV) | Size of the tumor in mm³ | TV = 0.5 x (Length x Width²) |
| Tumor Growth Inhibition (TGI) | Percentage reduction in tumor growth in treated vs. control groups | TGI (%) = [1 - (Mean TV of Treated Group at end / Mean TV of Control Group at end)] x 100 |
| Body Weight Change (%) | Indicator of systemic toxicity | [(Weight at Day X - Initial Weight) / Initial Weight] x 100 |
Protocol 3: Ex Vivo Pharmacodynamic Analysis (Immunohistochemistry)
At the end of the efficacy study, tumors can be harvested for ex vivo analysis to confirm the mechanism of action.
Objective: To assess HER2 target expression and the induction of DNA damage (a pharmacodynamic marker of PBD activity) in tumor tissues.
Materials:
-
Harvested tumors
-
10% Neutral Buffered Formalin
-
Standard histology processing reagents (ethanol series, xylene)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Primary antibodies (e.g., anti-HER2, anti-phospho-Histone H2A.X (γH2AX))
-
Secondary antibody and detection system (e.g., HRP-polymer and DAB)
-
Hematoxylin counterstain
Procedure:
-
Tissue Fixation and Processing:
-
Immediately following euthanasia, excise tumors and fix them in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Process the fixed tissues through a series of ethanol and xylene washes and embed in paraffin wax to create FFPE blocks.[18]
-
-
Sectioning: Cut 4-5 µm sections from the FFPE blocks using a microtome and mount them on charged glass slides.[18]
-
Deparaffinization and Rehydration:
-
Bake slides to adhere the tissue.
-
Deparaffinize the sections by immersing them in xylene, followed by rehydration through a graded series of ethanol (100%, 95%, 70%) to water.[19]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0), depending on the primary antibody requirements.
-
-
Immunohistochemical Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific protein binding using a protein block or normal serum.
-
Incubate with the primary antibody (anti-HER2 or anti-γH2AX) at the optimized dilution, typically for 1 hour at room temperature or overnight at 4°C.[20]
-
Wash and incubate with a polymer-based HRP-conjugated secondary antibody.
-
Develop the signal using a DAB chromogen solution, which produces a brown precipitate at the site of the antigen.
-
Counterstain the nuclei with hematoxylin.
-
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
-
Image Analysis: Scan the stained slides and quantify the intensity and percentage of positive cells for HER2 and γH2AX using image analysis software.
Summary of Expected Quantitative Data
The following tables provide a template for organizing the quantitative data generated from the efficacy and pharmacodynamic studies.
Table 1: In Vivo Efficacy of Anti-HER2-SGD-1910 in Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | N | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | TGI (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|---|---|---|
| Vehicle Control | - | Q3W | 10 | 125 ± 10 | 1850 ± 150 | - | -2 ± 1.5 |
| Isotype Control ADC | 5.0 | Q3W | 10 | 128 ± 11 | 1800 ± 160 | 2.7 | -5 ± 2.0 |
| Anti-HER2-SGD-1910 | 1.0 | Q3W | 10 | 122 ± 9 | 925 ± 110 | 50 | -4 ± 1.8 |
| Anti-HER2-SGD-1910 | 3.0 | Q3W | 10 | 126 ± 10 | 350 ± 60 | 81 | -8 ± 2.5 |
| Anti-HER2-SGD-1910 | 5.0 | Q3W | 10 | 124 ± 11 | 150 ± 40 | 92 | -12 ± 3.0 |
Table 2: Ex Vivo Pharmacodynamic Analysis in Tumor Tissues
| Treatment Group | Dose (mg/kg) | N | Mean HER2 H-Score ± SEM | Mean % γH2AX Positive Nuclei ± SEM |
|---|---|---|---|---|
| Vehicle Control | - | 5 | 280 ± 15 | 5 ± 1.2 |
| Isotype Control ADC | 5.0 | 5 | 275 ± 18 | 7 ± 1.5 |
| Anti-HER2-SGD-1910 | 3.0 | 5 | 285 ± 20 | 65 ± 8.0 |
| Anti-HER2-SGD-1910 | 5.0 | 5 | 270 ± 16 | 85 ± 6.5 |
References
- 1. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Metastatic profiling of HER2-positive breast cancer cell lines in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altogenlabs.com [altogenlabs.com]
- 6. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. reprocell.com [reprocell.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. NCI-N87 Xenograft Model | Xenograft Services [xenograft.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 17. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 18. sysy.com [sysy.com]
- 19. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Staining for γH2AX in paraffin-embedded tissue sections : NextGen Protocols [nextgen-protocols.org]
Application Notes and Protocols: Pharmacokinetic Analysis of an ADC Containing the Pyrrolobenzodiazepine (PBD) Dimer Linker SGD-1910
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a promising class of targeted cancer therapeutics. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and safety, governing its absorption, distribution, metabolism, and excretion (ADME). This document provides detailed application notes and protocols for the pharmacokinetic analysis of ADCs containing SGD-1910, a drug-linker conjugate utilizing a pyrrolobenzodiazepine (PBD) dimer. PBD dimers are a class of DNA-crosslinking agents that exhibit potent antitumor activity.[1][2][3] Understanding the in vivo behavior of these ADCs is paramount for their successful development.
The protocols and data presented herein are based on studies of ADCs with structurally related low-potency PBD dimer drug-linkers, providing a relevant framework for the analysis of this compound-containing ADCs.[4]
Mechanism of Action and Pharmacokinetic Profile
ADCs containing PBD dimers, such as those utilizing the this compound drug-linker, exert their cytotoxic effect through a targeted delivery mechanism. The antibody component of the ADC binds to a specific antigen on the surface of tumor cells, leading to internalization of the ADC-antigen complex.[5] Once inside the cell, the PBD dimer payload is released from the antibody, often through cleavage of the linker. The released PBD dimer can then bind to the minor groove of DNA and form covalent cross-links, disrupting DNA replication and triggering apoptosis.[6]
The pharmacokinetic profile of these ADCs is complex and requires the assessment of multiple analytes to fully understand their in vivo fate. Key analytes include:
-
Total Antibody: Represents both conjugated and unconjugated antibody, providing insight into the overall clearance of the antibody backbone.
-
Conjugated ADC ("Drug-Conjugated Antibody"): Measures the amount of antibody that still has the drug-linker attached, which is the therapeutically active component.
-
Unconjugated (Free) Payload: Quantifies the amount of the cytotoxic PBD dimer that has been released from the antibody into circulation.
Data Presentation: Pharmacokinetic Parameters of a Model PBD Dimer-ADC in Rats
The following tables summarize the pharmacokinetic parameters of a model low-potency PBD dimer-containing ADC (utilizing the SG3584 drug-linker) in rats, following a single intravenous administration.[4] This data provides a valuable reference for expected pharmacokinetic profiles of ADCs containing similar PBD dimer payloads like this compound. The study evaluated ADCs with varying Drug-to-Antibody Ratios (DARs).
Table 1: Pharmacokinetic Parameters of Total Antibody (Trastuzumab) in Rats [4]
| DAR | Cmax (µg/mL) | AUCinf (µg·h/mL) | CL (mL/h/kg) | Vss (mL/kg) | t1/2 (h) |
| 2 | 211 | 38,900 | 0.26 | 98 | 269 |
| 4 | 204 | 36,800 | 0.27 | 100 | 258 |
| 8 | 199 | 35,400 | 0.28 | 105 | 259 |
Data from a study with a trastuzumab ADC containing the SG3584 PBD dimer drug-linker.
Table 2: Pharmacokinetic Parameters of Conjugated Antibody (ADC) in Rats [4]
| DAR | Cmax (µg/mL) | AUCinf (µg·h/mL) | CL (mL/h/kg) | Vss (mL/kg) | t1/2 (h) |
| 2 | 208 | 37,200 | 0.27 | 96 | 251 |
| 4 | 198 | 34,100 | 0.29 | 100 | 239 |
| 8 | 185 | 29,800 | 0.34 | 110 | 224 |
Data from a study with a trastuzumab ADC containing the SG3584 PBD dimer drug-linker.
Experimental Protocols
Detailed methodologies for the key experiments involved in the pharmacokinetic analysis of PBD dimer-containing ADCs are provided below.
Protocol 1: In Vivo Murine Pharmacokinetic Study
This protocol outlines the steps for conducting a preclinical pharmacokinetic study in mice to evaluate an this compound-containing ADC.
Objective: To determine the pharmacokinetic profile of a novel this compound-containing ADC in a murine model.
Materials:
-
This compound-containing ADC
-
Female BALB/c mice (or other appropriate strain)
-
Sterile PBS (phosphate-buffered saline) for formulation
-
Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Capillary tubes for blood collection
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the study.
-
ADC Formulation: Prepare the ADC formulation in sterile PBS at the desired concentration for intravenous (IV) administration.
-
Dosing: Administer a single IV dose of the ADC to each mouse via the tail vein. A typical dose might range from 1 to 10 mg/kg.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose), collect blood samples (approximately 50 µL) via retro-orbital or saphenous vein puncture into tubes containing anticoagulant.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until bioanalysis.
-
Data Analysis: Analyze the plasma concentrations of total antibody, conjugated ADC, and free PBD payload using the bioanalytical methods described below. Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.[5]
Protocol 2: Quantification of Total Antibody by ELISA
Objective: To quantify the concentration of total antibody (both conjugated and unconjugated) in plasma samples.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the antibody portion of the ADC, regardless of its conjugation status.
Materials:
-
96-well microtiter plates
-
Recombinant target antigen or anti-human IgG antibody for capture
-
Plasma samples from the in vivo study
-
ADC reference standard
-
Peroxidase-conjugated anti-human IgG detection antibody
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody/antigen overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the ADC reference material to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the peroxidase-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until sufficient color develops.
-
Reaction Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve and calculate the concentration of total antibody in the unknown samples.
Protocol 3: Quantification of Conjugated ADC and Free Payload by LC-MS/MS
Objective: To quantify the concentration of the conjugated ADC and the unconjugated (free) PBD payload in plasma samples.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of both the conjugated ADC (often by analyzing a signature peptide after enzymatic digestion) and the small molecule payload.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Appropriate HPLC columns (e.g., C18 for the free payload, and a protein-compatible column for the ADC)
-
Plasma samples
-
ADC and free payload reference standards
-
Internal standards
-
Protein precipitation and/or solid-phase extraction materials
-
Enzymes for digestion (e.g., trypsin) if analyzing a signature peptide for the ADC
-
Mobile phases (e.g., acetonitrile, water, with formic acid)
Procedure for Free Payload Quantification:
-
Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile) containing an internal standard. Centrifuge and collect the supernatant.
-
LC Separation: Inject the supernatant onto the HPLC system and separate the free payload from other plasma components using a suitable gradient.
-
MS/MS Detection: Detect and quantify the free payload and internal standard using multiple reaction monitoring (MRM) on the mass spectrometer.
-
Quantification: Construct a standard curve and determine the concentration of the free payload in the samples.
Procedure for Conjugated ADC Quantification (Signature Peptide Method):
-
Immunocapture (Optional but Recommended): Enrich the ADC from the plasma using beads coated with an anti-human IgG antibody.
-
Denaturation, Reduction, Alkylation, and Digestion: Denature the captured ADC, reduce and alkylate the disulfide bonds, and then digest the protein with trypsin to generate peptides.
-
LC Separation: Separate the resulting peptides by HPLC.
-
MS/MS Detection: Monitor for a unique "signature" peptide from the antibody that is close to the conjugation site, as well as its drug-conjugated counterpart.
-
Quantification: Calculate the concentration of the conjugated ADC based on the ratio of the conjugated to the unconjugated signature peptide, or by using a standard curve prepared with the ADC reference material.
Mandatory Visualizations
Caption: Mechanism of action of a PBD-containing ADC.
Caption: Experimental workflow for ADC pharmacokinetic analysis.
Caption: Relationship between key pharmacokinetic analytes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Conjugation of SGD-1910
Introduction
Site-specific conjugation has emerged as a critical technology in the development of next-generation biotherapeutics, particularly antibody-drug conjugates (ADCs).[1][2] Unlike traditional random conjugation methods that result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs), site-specific techniques produce homogeneous conjugates with well-defined properties.[1][2] This homogeneity enhances the therapeutic window by ensuring consistent potency, pharmacokinetics, and safety profiles.[2][3] These application notes provide detailed protocols for two robust site-specific conjugation methods applicable to the hypothetical therapeutic antibody, SGD-1910. The described methods are engineered cysteine-based conjugation and sortase-mediated ligation.
Method 1: Engineered Cysteine-Based Conjugation
This method involves the introduction of cysteine residues at specific sites on the this compound antibody through site-directed mutagenesis.[2][] These engineered cysteines provide reactive thiol groups for conjugation with a maleimide-functionalized payload, resulting in a homogeneous ADC with a precisely controlled DAR.
Experimental Protocol: Engineered Cysteine Conjugation of this compound
1. Materials and Reagents
-
Engineered this compound antibody with surface-accessible cysteine residues (e.g., at a concentration of 10 mg/mL in PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dehydroascorbic acid (DHAA)
-
Maleimide-functionalized cytotoxic payload
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns
-
Hydrophobic Interaction Chromatography (HIC) column for analysis
-
LC-MS system for characterization
2. Antibody Reduction
-
Prepare a 10 mM stock solution of TCEP in water.
-
In a reaction tube, add the engineered this compound antibody to a final concentration of 5 mg/mL.
-
Add TCEP to the antibody solution to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C for 2 hours to reduce the interchain disulfide bonds and the engineered cysteines.
3. Payload Conjugation
-
Dissolve the maleimide-functionalized payload in DMSO to prepare a 10 mM stock solution.
-
Add the payload solution to the reduced antibody mixture. A 5-fold molar excess of the payload over the antibody is recommended as a starting point.
-
Incubate the reaction at room temperature for 1 hour in the dark.
4. Quenching and Purification
-
To quench any unreacted maleimide groups, add N-acetylcysteine to a final concentration of 1 mM.
-
Incubate for 20 minutes at room temperature.
-
Purify the resulting ADC using a PD-10 desalting column equilibrated with PBS, pH 7.4, to remove excess payload and other small molecules.
-
Collect the protein-containing fractions.
5. Characterization
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.[5][]
-
Analyze the DAR and homogeneity of the ADC using HIC-HPLC.[5][7]
-
Confirm the identity and purity of the ADC using LC-MS analysis.[7][8]
Quantitative Data Summary: Engineered Cysteine Conjugation
| Parameter | Result | Method of Analysis |
| Conjugation Efficiency | >95% | HIC-HPLC |
| Average DAR | 2.0 | HIC-HPLC, LC-MS |
| Product Purity | >98% | SEC-HPLC |
| Unconjugated Antibody | <2% | HIC-HPLC |
| Aggregates | <1% | SEC-HPLC |
Workflow for Engineered Cysteine Conjugation
Caption: Workflow of engineered cysteine-based conjugation for this compound.
Method 2: Sortase-Mediated Ligation (SML)
Sortase-mediated ligation is an enzymatic method that utilizes the transpeptidase Sortase A (SrtA) to catalyze the formation of a peptide bond between a recognition motif (LPXTG) on the antibody and an oligo-glycine-containing payload.[9][10] This technique allows for highly specific, stoichiometric conjugation under mild reaction conditions.[10] For this protocol, it is assumed that this compound has been engineered to include an LPXTG tag at a desired location, such as the C-terminus of the heavy or light chain.
Experimental Protocol: Sortase-Mediated Ligation of this compound
1. Materials and Reagents
-
This compound antibody engineered with an LPXTG tag (10 mg/mL in Tris buffer)
-
Oligo-glycine (e.g., GGG) functionalized payload
-
Sortase A (SrtA) enzyme
-
Tris buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
DMSO
-
Affinity chromatography column (e.g., Protein A) for purification
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for analysis[][11]
-
LC-MS system for characterization
2. Payload Preparation
-
Synthesize or procure the desired payload functionalized with an N-terminal oligo-glycine sequence (e.g., GGG-payload).
-
Dissolve the GGG-payload in DMSO to create a 20 mM stock solution.
3. Ligation Reaction
-
In a reaction vessel, dilute the LPXTG-tagged this compound antibody to 2 mg/mL in Tris buffer.
-
Add the GGG-payload to the antibody solution to a final concentration that is a 10-fold molar excess relative to the antibody.
-
Initiate the reaction by adding SrtA to a final concentration of 50 µM.
-
Incubate the reaction mixture at 25°C for 4 hours with gentle agitation.
4. Purification
-
After the incubation period, purify the ADC using a Protein A affinity column to separate the conjugated antibody from the excess payload, SrtA, and cleaved LPXTG tag.
-
Wash the column extensively with Tris buffer to remove unbound components.
-
Elute the purified this compound ADC using a low pH elution buffer (e.g., 0.1 M glycine, pH 3.0) and immediately neutralize the fractions with 1 M Tris, pH 8.0.
-
Perform a buffer exchange into a formulation buffer (e.g., PBS) using a PD-10 desalting column.
5. Characterization
-
Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.[5][]
-
Assess the DAR and purity of the final ADC product by RP-HPLC and LC-MS.[][8][11]
Quantitative Data Summary: Sortase-Mediated Ligation
| Parameter | Result | Method of Analysis |
| Conjugation Efficiency | >90% | RP-HPLC, LC-MS |
| Average DAR | 1.9 | RP-HPLC, LC-MS |
| Product Purity | >97% | SEC-HPLC |
| Unconjugated Antibody | <5% | RP-HPLC |
| Aggregates | <1.5% | SEC-HPLC |
Workflow for Sortase-Mediated Ligation
Caption: Workflow of Sortase-A mediated ligation for this compound.
Hypothetical Signaling Pathway Targeted by this compound ADC
Antibody-drug conjugates exert their cytotoxic effects by binding to a specific antigen on the surface of a target cell, followed by internalization and release of the payload.[12] The released payload then interacts with its intracellular target, leading to cell death. The following diagram illustrates a hypothetical signaling pathway for an this compound ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell.
Caption: Mechanism of action for a hypothetical this compound ADC.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmiweb.com [pharmiweb.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. news-medical.net [news-medical.net]
- 9. Generation of antibody–drug conjugates by proximity-driven acyl transfer and sortase-mediated ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 12. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low DAR in SGD-1910 conjugation
Welcome to the technical support center for SGD-1910 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving optimal Drug-to-Antibody Ratio (DAR) during the preparation of Antibody-Drug Conjugates (ADCs) using the this compound drug-linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its conjugation chemistry?
This compound is a drug-linker conjugate designed for the development of ADCs. It features a potent pyrrolobenzodiazepine (PBD) dimer as the cytotoxic payload. This payload is attached to a maleimidocaproyl-valine-alanine (MC-Val-Ala) linker.[1][2][3][4] The maleimide group enables covalent attachment to free thiol (sulfhydryl) groups on a monoclonal antibody (mAb), typically generated by the reduction of interchain disulfide bonds in the hinge region. This thiol-maleimide reaction forms a stable thioether bond, linking the PBD payload to the antibody.
Q2: What is the mechanism of action of the PBD payload in this compound?
The PBD dimer payload of this compound exerts its cytotoxic effect by cross-linking DNA.[5][6][7] Upon internalization of the ADC by a target cancer cell and subsequent release of the payload, the PBD dimer binds to the minor groove of DNA and forms covalent interstrand cross-links.[5][8][9] This DNA damage blocks replication and transcription, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5][6] The DNA damage response (DDR) pathway is activated, involving sensor proteins like ATM, ATR, and DNA-PK, and downstream checkpoint kinases Chk1 and Chk2.[6]
Troubleshooting Low DAR in this compound Conjugation
A low Drug-to-Antibody Ratio (DAR) is a common challenge in ADC development and can significantly impact the efficacy of the therapeutic. Below are common causes and troubleshooting steps for low DAR specifically for this compound conjugation.
Issue 1: Lower than expected average DAR despite using the correct molar ratio of this compound.
| Possible Cause | Troubleshooting Steps & Recommendations |
| 1. Incomplete Antibody Reduction | - Verify Reducing Agent Activity: Ensure the reducing agent (e.g., TCEP or DTT) is fresh and has been stored correctly. Prepare TCEP solutions immediately before use, especially in phosphate buffers, as it can be unstable. - Optimize Reducing Agent Concentration: A 5- to 10-fold molar excess of TCEP over the antibody is a good starting point for partial reduction. Titrate the concentration to achieve the desired number of free thiols. - Optimize Reduction Time and Temperature: Incubate the antibody with the reducing agent for 30-60 minutes at room temperature (20-25°C) or 37°C.[10] Prolonged incubation or higher temperatures can lead to over-reduction and antibody denaturation. |
| 2. Suboptimal Conjugation Reaction Conditions | - pH of Conjugation Buffer: The optimal pH for maleimide-thiol conjugation is 6.5-7.5. A pH below 6.5 slows the reaction, while a pH above 7.5 can lead to maleimide hydrolysis and reaction with amines (e.g., lysine residues), reducing selectivity. Use buffers such as phosphate or HEPES. - Reaction Temperature: The conjugation reaction is typically performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. Lower temperatures can sometimes reduce aggregation, especially with hydrophobic payloads like PBDs. - Molar Ratio of this compound to Antibody: While a molar excess of the drug-linker is necessary, an excessively high ratio can lead to aggregation due to the hydrophobicity of the PBD payload. Start with a 5- to 8-fold molar excess of this compound per antibody and optimize based on the desired DAR.[8] |
| 3. Inactive this compound Drug-Linker | - Proper Storage and Handling: this compound should be stored at -20°C or -80°C, protected from moisture and light, to prevent hydrolysis of the maleimide group.[1] Allow the vial to warm to room temperature before opening to avoid condensation. - Solubilization: Dissolve this compound in anhydrous DMSO immediately before use to a concentration of around 10 mM.[1] Use the solution promptly. The presence of water in DMSO can accelerate maleimide hydrolysis. |
| 4. Interfering Buffer Components | - Buffer Exchange: Ensure the antibody is in a suitable conjugation buffer that is free of amines (e.g., Tris) and thiols. Perform buffer exchange using dialysis or a desalting column before the reduction and conjugation steps. - Removal of Excess Reducing Agent: If using a thiol-containing reducing agent like DTT, it must be removed after reduction and before adding this compound to prevent it from reacting with the maleimide. TCEP is a non-thiol reducing agent and typically does not require removal if used at an appropriate concentration. |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol is for the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL
-
Reduction Buffer: Phosphate Buffered Saline (PBS), pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Perform buffer exchange of the mAb into degassed Reduction Buffer to a final concentration of 5-10 mg/mL.
-
TCEP Solution Preparation: Prepare a fresh 10 mM stock solution of TCEP in degassed water.
-
Reduction Reaction: Add a 5- to 10-fold molar excess of TCEP to the antibody solution.
-
Incubation: Gently mix and incubate the reaction at 37°C for 60 minutes.
-
Removal of TCEP (Optional but Recommended): Immediately purify the reduced antibody using a pre-equilibrated desalting column to remove excess TCEP. Collect the protein fraction.
-
Quantification of Free Thiols (Optional): Use Ellman's Reagent (DTNB) to determine the number of free thiol groups per antibody to confirm the extent of reduction.
Protocol 2: this compound Conjugation to Reduced Antibody
This protocol describes the conjugation of the maleimide-containing this compound to the reduced antibody.
Materials:
-
Reduced monoclonal antibody (from Protocol 1)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0, with 1 mM EDTA, degassed
-
This compound drug-linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 100 mM N-acetylcysteine in water
Procedure:
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add the desired molar excess (e.g., 5-fold) of the this compound solution to the reduced antibody. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to minimize the risk of antibody denaturation.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature (20-25°C), protected from light.
-
Quenching: Add a 3-fold molar excess of N-acetylcysteine (relative to the initial amount of this compound) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Purify the ADC from unconjugated drug-linker and quenching agent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the average DAR and the distribution of different drug-loaded species.
Materials:
-
Purified ADC sample
-
HIC Column (e.g., Butyl or Phenyl phase)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 10-25% Isopropanol (IPA)
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject 20-50 µg of the prepared ADC sample.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-45 minutes.
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the PBD payload (around 330 nm).
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different DAR species.
| Typical HIC Elution Profile |
| Unconjugated antibody (DAR0) will elute first, followed by ADCs with increasing DAR values (DAR2, DAR4, etc.), as the hydrophobicity increases with the addition of the PBD payload. |
Visualizations
Troubleshooting Workflow for Low DAR
Figure 1. A logical workflow for troubleshooting low DAR in this compound conjugation.
PBD Dimer Mechanism of Action: DNA Cross-linking and Apoptosis Induction
Figure 2. Signaling pathway of PBD dimer-mediated cytotoxicity.
General Workflow for Cysteine-Based ADC Conjugation and Analysis
Figure 3. A general experimental workflow for ADC production and characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to off-target toxicity during the preclinical development of antibody-drug conjugates (ADCs) utilizing the pyrrolobenzodiazepine (PBD) dimer payload, exemplified by the drug-linker SGD-1910.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a drug-linker conjugate designed for use in ADCs. It comprises a highly potent pyrrolobenzodiazepine (PBD) dimer, a class of DNA-crosslinking agents, connected to a linker that can be attached to a monoclonal antibody (mAb). The resulting ADC is designed to selectively target and deliver the PBD payload to cancer cells expressing a specific antigen recognized by the mAb. Following internalization by the target cell, the PBD payload is released and crosslinks DNA, leading to cell cycle arrest and apoptosis.[1][2]
Q2: What are the primary mechanisms of off-target toxicity associated with PBD-based ADCs?
Off-target toxicity with PBD-based ADCs can be broadly categorized into two main types:
-
On-target, off-tumor toxicity: This occurs when the target antigen is also expressed on healthy tissues, leading to the ADC binding to and damaging non-cancerous cells.[3]
-
Off-target, off-tumor toxicity: This is the most common cause of dose-limiting toxicities and arises from mechanisms independent of target antigen binding on non-malignant cells.[4] Key contributing factors include:
-
Linker instability: Premature cleavage of the linker in systemic circulation can lead to the early release of the highly potent PBD payload, which can then non-specifically damage healthy cells.[4]
-
Nonspecific uptake: Intact ADCs can be taken up by healthy cells, particularly those of the mononuclear phagocyte system (e.g., in the liver and spleen), through mechanisms like Fc receptor (e.g., FcγRs) or mannose receptor-mediated endocytosis.[5][6]
-
Bystander effect: While beneficial for killing antigen-negative tumor cells within a heterogeneous tumor, the diffusion of the membrane-permeable PBD payload from target cells can also affect adjacent healthy cells.[5][7]
-
Q3: What are the common dose-limiting toxicities observed with PBD-containing ADCs?
Clinical and preclinical studies of PBD-containing ADCs have reported several dose-limiting toxicities, which are generally related to the payload.[8][9] These often include:
-
Hematological toxicities: Myelosuppression, including neutropenia and thrombocytopenia, is a common finding.[1][4]
-
Hepatotoxicity: Liver damage is another significant concern.[5]
-
Pro-inflammatory responses: PBD payloads and their corresponding ADCs have been observed to cause pro-inflammatory responses, which can lead to severe toxicities.[8][9]
-
Renal toxicity: Kidney-related toxicities have also been reported with some PBD-based ADCs.[10]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed in antigen-negative cells in vitro.
-
Possible Cause 1: Linker Instability. The linker may be unstable in the culture medium, leading to the release of free PBD payload that can non-specifically kill cells.
-
Troubleshooting Step: Perform a linker stability assay in the cell culture medium. Incubate the ADC in the medium for the duration of the cytotoxicity assay and measure the amount of free payload at different time points using LC-MS.
-
-
Possible Cause 2: Nonspecific Uptake. Antigen-negative cells may be taking up the ADC through receptor-mediated mechanisms (e.g., Fc receptors) or non-specific endocytosis.
-
Troubleshooting Step:
-
Use an isotype control ADC (an ADC with the same payload and linker but with an antibody that does not bind to any target on the cells) to assess non-specific uptake.
-
If nonspecific uptake is suspected, consider engineering the Fc region of the antibody to reduce binding to Fc receptors.
-
-
-
Possible Cause 3: Potent Bystander Effect. If co-cultured with antigen-positive cells, the released PBD payload from the target cells may be killing the neighboring antigen-negative cells.
-
Troubleshooting Step: Perform a bystander effect assay (see Experimental Protocols section). If the bystander effect is too potent, consider using a less membrane-permeable payload or a linker that is only cleaved under specific intracellular conditions.
-
Issue 2: Significant in vivo toxicity (e.g., weight loss, hematological abnormalities) is observed at doses required for anti-tumor efficacy.
-
Possible Cause 1: Premature Payload Release in Circulation. An unstable linker is a primary suspect, leading to systemic exposure to the potent PBD payload.
-
Troubleshooting Step: Conduct a plasma stability assay to quantify the rate of payload release in plasma from relevant species (e.g., mouse, rat, human).[11] If the linker is unstable, consider re-engineering the linker for improved stability.
-
-
Possible Cause 2: On-Target, Off-Tumor Toxicity. The target antigen may be expressed on vital healthy tissues.
-
Troubleshooting Step:
-
Thoroughly evaluate the expression profile of the target antigen in a wide range of normal tissues from relevant species using techniques like immunohistochemistry (IHC) or quantitative PCR.
-
If on-target, off-tumor toxicity is a concern, consider strategies to improve the therapeutic index, such as using an antibody with optimized affinity (lower affinity may reduce binding to low-antigen-expressing normal cells) or developing a bispecific ADC that requires binding to two different antigens for activation.[3]
-
-
-
Possible Cause 3: Cmax-driven Toxicity. The peak concentration (Cmax) of the PBD payload may be driving toxicity.
-
Troubleshooting Step: Investigate alternative dosing schedules. Dose fractionation (administering smaller, more frequent doses) has been shown to improve the tolerability of PBD ADCs in preclinical models by reducing Cmax while maintaining overall exposure (AUC).[12]
-
Data Presentation
Table 1: Preclinical and Clinical Toxicity of Selected PBD-Containing ADCs
| ADC Name/Payload | Target Antigen | Species | Maximum Tolerated Dose (MTD) / Highest Non-Severely Toxic Dose (HNSTD) | Observed Toxicities | Reference(s) |
| Isotype Control-SG3584 (low-potency PBD) | N/A | Rat | > 25 mg/kg (single dose) | Hematologic and lung findings (recoverable or non-adverse) | [13][14] |
| Isotype Control-SG3584 (low-potency PBD) | N/A | Monkey | > 30 mg/kg (single dose) | No adverse findings | [13][14] |
| R347-SG3771 (PBD bis-imine) | N/A | Rat | < 2.0 mg/kg (single dose) | Moribundity, lethargy, hunched posture, piloerection | [14] |
| R347-SG3784 (PBD mono-imine) | N/A | Rat | ~4.5-6.0 mg/kg (single dose) | Lethargy, hunched posture, piloerection (at 6.0 mg/kg) | [14] |
| Loncastuximab tesirine (SG3199) | CD19 | Human | MTD not reached (up to 200 µg/kg) | Hematologic (neutropenia, thrombocytopenia), increased GGT | [1] |
| Camidanlumab tesirine (SG3199) | CD25 | Human | MTD not reached (up to 150 µg/kg) | Increased GGT, maculopapular rash, anemia | [1] |
| MEDI3726 (PBD dimer) | PSMA | Human | MTD not identified (up to 300 µg/kg) | Skin toxicities, effusions | [1] |
| ADCT-701 | DLK1 | Rat | > 5 mg/kg | Well tolerated | [15] |
Table 2: In Vitro Cytotoxicity of PBD-based ADCs
| ADC/Payload | Cell Line | Target Antigen Expression | IC50 / EC50 | Reference(s) |
| A07-108-T289 ADCs (PBD drug-linkers) | Target-positive cancer cell lines | Positive | Single-digit pM | [8] |
| Unconjugated Polyamide-PBD hybrids | Various HER2-expressing cancer cell lines | HER2 Positive | 10⁻¹¹ - 10⁻⁸ M | [16] |
| PBD payload | HCC1954 (human breast cancer) | HER2 Positive | Data in reference | [3] |
| PBD payload | 4T1 (mouse breast cancer) | HER2 Negative | Data in reference | [3] |
| PBD payload | E0771-hHER2 (mouse breast cancer) | HER2 Positive | Data in reference | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT)
Objective: To determine the cytotoxic potency (e.g., IC50) of an ADC on target-positive and target-negative cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT/XTT Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl).[17]
-
For XTT: Add the XTT reagent mixture (containing an electron coupling agent) to each well and incubate for 2-4 hours.[17]
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Bystander Effect Co-Culture Assay
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[18][19]
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 Ag-:Ag+), keeping the total cell number per well constant. Include monocultures of Ag+ and Ag- cells as controls.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.[19]
-
Incubation: Incubate the plate for an appropriate duration (e.g., 72-144 hours).
-
Quantification of Ag- Cell Viability: Measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence signal of the treated co-cultures to that of the untreated co-cultures to determine the percentage of Ag- cell viability. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration in plasma (from relevant species, e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[11]
-
Sample Preparation:
-
To measure intact ADC and total antibody, use methods like ELISA or immuno-affinity capture followed by LC-MS.
-
To measure the released payload, precipitate the plasma proteins and analyze the supernatant by LC-MS.
-
-
Quantification:
-
ELISA: Use two different ELISA formats: one to detect the total antibody (regardless of conjugation status) and another to detect the intact ADC (using an anti-payload antibody). The difference between these values indicates the extent of drug deconjugation.[11]
-
LC-MS: This method can provide more detailed information on the drug-to-antibody ratio (DAR) distribution over time and can also quantify the free payload and any payload-adducts.[11]
-
Mandatory Visualizations
Caption: Mechanism of action of a PBD-based ADC.
Caption: The bystander effect of PBD-based ADCs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel polyamide-pyrrolobenzodiazepine hybrids for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Strategies to mitigate SGD-1910 induced drug resistance
Technical Support Center: SGD-1910
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the novel kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the serine/threonine kinase, BRAF, specifically targeting the V600E mutation. It functions by binding to the ATP-binding pocket of the mutated BRAF kinase, thereby preventing its activation and inhibiting downstream signaling through the MAPK/ERK pathway. This leads to decreased cell proliferation and increased apoptosis in BRAF V600E-mutant cancer cells.
Q2: We are observing a decrease in sensitivity to this compound in our long-term cell culture experiments. What are the common mechanisms of acquired resistance?
Acquired resistance to this compound typically emerges through several mechanisms:
-
Secondary Mutations in BRAF: Mutations in the BRAF gene, other than the primary V600E mutation, can prevent this compound from binding effectively.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as EGFR or MET can activate parallel signaling pathways, bypassing the need for BRAF signaling.
-
Activation of the PI3K/AKT Pathway: Activation of this parallel survival pathway can compensate for the inhibition of the MAPK/ERK pathway by this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
Troubleshooting Guide: Investigating this compound Resistance
Issue: Cultured cells, initially sensitive to this compound, are now showing increased proliferation at previously effective concentrations.
This is a classic sign of acquired resistance. The following steps will help you elucidate the underlying mechanism in your cell line.
Step 1: Confirm the Resistance Phenotype
The first step is to quantify the change in drug sensitivity.
-
Experiment: Perform a dose-response curve using a cell viability assay (e.g., CellTiter-Glo® or MTT).
-
Methodology:
-
Seed both the parental (sensitive) and the suspected resistant cells in 96-well plates at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Measure cell viability according to the manufacturer's protocol for your chosen assay.
-
Calculate the IC50 (the concentration of drug that inhibits 50% of cell growth) for both cell lines.
-
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value for the resistant cells compared to the parental line confirm resistance.
Table 1: Representative IC50 Values for Parental and this compound Resistant Cells
| Cell Line | This compound IC50 (nM) | Fold Change |
| Parental | 50 | - |
| Resistant | 2500 | 50 |
Step 2: Analyze Key Signaling Pathways
Investigate changes in the MAPK/ERK and PI3K/AKT pathways.
-
Experiment: Western blot analysis of key pathway proteins.
-
Methodology:
-
Treat parental and resistant cells with this compound (e.g., at the IC50 of the parental line) for 2, 6, and 24 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the following targets:
-
p-ERK and total ERK
-
p-AKT and total AKT
-
BRAF V600E
-
GAPDH or β-actin (as a loading control)
-
-
Image the blot and quantify band intensities.
-
-
Interpretation of Results:
-
Reactivation of MAPK Pathway: If p-ERK levels remain high in resistant cells upon treatment, it suggests a mechanism upstream of or at the level of MEK/ERK that bypasses BRAF inhibition.
-
Activation of PI3K/AKT Pathway: An increase in p-AKT levels in resistant cells, especially upon this compound treatment, points towards the activation of this parallel survival pathway.
-
Step 3: Screen for Upregulated Receptor Tyrosine Kinases (RTKs)
-
Experiment: Use a phospho-RTK array to screen for the activation of multiple RTKs simultaneously.
-
Methodology:
-
Grow parental and resistant cells to 80% confluency.
-
Lyse the cells according to the array manufacturer's protocol.
-
Incubate the cell lysates with the phospho-RTK array membrane.
-
Wash and detect the signals using the provided detection reagents.
-
Identify RTKs with increased phosphorylation in the resistant cells compared to the parental cells.
-
-
Follow-up: Confirm the results of the array with western blotting for the specific RTKs that were identified as being hyperactivated.
Strategies to Mitigate this compound Resistance
Strategy 1: Combination Therapy with a MEK Inhibitor
-
Rationale: If resistance is driven by reactivation of the MAPK pathway downstream of BRAF, co-targeting with a MEK inhibitor can be an effective strategy.
-
Experimental Protocol:
-
Perform a synergy experiment using a combination of this compound and a MEK inhibitor (e.g., trametinib).
-
Treat resistant cells with a matrix of concentrations of both drugs.
-
Measure cell viability after 72 hours.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.
-
Table 2: Example Combination Index (CI) Values for this compound and a MEK Inhibitor
| This compound (nM) | MEK Inhibitor (nM) | % Inhibition | CI Value |
| 1000 | 10 | 85 | 0.6 |
| 500 | 5 | 70 | 0.7 |
Strategy 2: Combination Therapy with a PI3K/AKT Inhibitor
-
Rationale: If resistance is mediated by the activation of the PI3K/AKT pathway, co-inhibition of this pathway can restore sensitivity to this compound.
-
Experimental Protocol:
-
Follow the same synergy experiment protocol as described above, but use a PI3K or AKT inhibitor (e.g., GDC-0941 or MK-2206).
-
Assess the effect on cell viability and calculate the CI.
-
Additionally, perform western blot analysis to confirm that the combination therapy effectively inhibits both the MAPK/ERK and PI3K/AKT pathways (i.e., decreased p-ERK and p-AKT).
-
Visualizations
Technical Support Center: Optimizing SGD-1910 ADC Dosage in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dosage optimization of SGD-1910 antibody-drug conjugates (ADCs) in preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant body weight loss and signs of toxicity in our mouse models at our initial ADC doses. What are the potential causes and how can we mitigate this?
A1: Significant toxicity is a common challenge in preclinical ADC studies, particularly with highly potent payloads like pyrrolobenzodiazepine (PBD) dimers used in this compound. The observed toxicity can stem from several factors:
-
On-target, off-tumor toxicity: The target antigen may be expressed on normal tissues, leading to ADC binding and cytotoxicity in healthy organs.
-
Off-target toxicity: The PBD payload may be released prematurely from the ADC in circulation due to linker instability, causing systemic toxicity.[1][2] Non-specific uptake of the ADC by healthy cells can also contribute.
-
Payload-related toxicity: PBD dimers are potent DNA cross-linking agents and can cause toxicities such as myelosuppression (bone marrow suppression) and liver damage, which are common dose-limiting toxicities for this class of payloads.[1][3]
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the administered dose of the this compound ADC.
-
Fractionated Dosing: Consider splitting the total dose into smaller, more frequent administrations (e.g., three weekly doses instead of a single bolus).[4][5][6][7] This approach can maintain the total exposure (AUC) required for efficacy while reducing the peak plasma concentration (Cmax), which is often associated with toxicity.[5][6][7]
-
Evaluate a Lower Drug-to-Antibody Ratio (DAR): A lower DAR may lead to a better-tolerated ADC, although it might require a higher total ADC dose to achieve the same efficacy.[8] Conversely, for less potent PBDs, a higher DAR might be necessary to achieve anti-tumor activity.[9][10]
-
Assess Linker Stability: If premature payload release is suspected, evaluate the stability of the this compound linker in plasma from treated animals using methods like ELISA or LC-MS/MS to measure free payload over time.[11][12][13] this compound utilizes a cleavable MC-Val-Ala linker.[14]
-
Histopathological Analysis: Conduct thorough histopathological examination of major organs in a cohort of animals to identify specific tissues affected by toxicity.
Q2: Our this compound ADC is showing lower than expected efficacy in our xenograft model. What factors could be contributing to this?
A2: Suboptimal efficacy can arise from various aspects of the experimental setup and the intrinsic properties of the ADC and the tumor model.
Potential Causes:
-
Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration of the PBD payload within the tumor.
-
Low Target Antigen Expression: The tumor cells in your xenograft model may have low or heterogeneous expression of the target antigen, leading to insufficient ADC binding and internalization.
-
Poor Tumor Penetration: The ADC may not be effectively penetrating the tumor tissue to reach all cancer cells.
-
Drug Resistance: The tumor cells may have or may develop resistance to the PBD payload.
-
Suboptimal Dosing Schedule: A single dose might not be sufficient to control tumor growth, and a different schedule might be more effective.
Troubleshooting Steps:
-
Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a dose that provides a better therapeutic response.
-
Confirm Target Expression: Verify the expression level of the target antigen in your specific tumor model using immunohistochemistry (IHC) or flow cytometry.
-
Increase DAR (with caution): For low-potency payloads, increasing the DAR can enhance anti-tumor activity.[9][10] However, this must be balanced with potential increases in toxicity.
-
Evaluate Dosing Schedule: Experiment with different dosing schedules, such as more frequent administrations, which may improve efficacy.[9]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Analyze the concentration of the ADC and the payload in the tumor tissue over time to assess if therapeutic concentrations are being achieved and sustained.
Q3: We are unsure about the optimal drug-to-antibody ratio (DAR) for our this compound ADC. What are the key considerations?
A3: The drug-to-antibody ratio (DAR) is a critical quality attribute that significantly impacts the efficacy and toxicity of an ADC.[8]
Key Considerations:
-
Efficacy: A higher DAR generally leads to greater potency, as more cytotoxic payload is delivered per antibody.[8]
-
Toxicity: Higher DAR values are often associated with increased toxicity and faster clearance from circulation.[8]
-
Pharmacokinetics: ADCs with a high DAR may be cleared more rapidly from the bloodstream, potentially reducing their therapeutic window.[8]
-
Homogeneity: A heterogeneous mixture of DAR species can make it difficult to achieve batch-to-batch reproducibility and may lead to suboptimal efficacy and pharmacokinetics.[8]
Optimization Strategy:
It is recommended to produce and evaluate several batches of your this compound ADC with different average DARs (e.g., DAR 2, 4, and 8) in parallel. Conduct in vivo studies to compare their efficacy, toxicity, and pharmacokinetic profiles to determine the optimal DAR that provides the best therapeutic index for your specific target and model.
Data Presentation: Efficacy and Tolerability of PBD-Based ADCs in Preclinical Models
The following tables summarize representative data from preclinical studies on PBD dimer-containing ADCs, which can serve as a reference for designing and interpreting experiments with this compound ADCs.
Table 1: In Vivo Efficacy of PBD Dimer ADCs in Xenograft Models
| ADC Target | Xenograft Model | Dosing Schedule | Efficacy Outcome | Reference |
| HER2 | NCI-N87 (Gastric) | 0.3 mg/kg, single dose | Complete tumor regression | [9] |
| HER2 | Founder 5 (Breast) | 0.5 - 1 mg/kg, single dose | Tumor stasis | [15] |
| CD22 | WSU-DLCL2 (Lymphoma) | 2 mg/kg, single dose | Tumor stasis | [15] |
| EphA2 | PC3 (Prostate) | 1.5 mg/kg single dose or 3 x 0.5 mg/kg weekly | Significant antitumor activity | [5] |
| 5T4 | MDA-MB-361 (Breast) | 1 mg/kg, single dose | Tumor stasis | [16] |
| CD25 | Karpas 299 (Lymphoma) | 0.6 mg/kg, single dose | 10/10 tumor-free survivors | [17] |
Table 2: Tolerability of PBD Dimer ADCs in Preclinical Models
| Animal Model | ADC Dosing | Key Toxicity Findings | Reference |
| Rat | Single dose up to 25 mg/kg (isotype control ADC) | No mortality | [9][10] |
| Monkey | Single dose up to 30 mg/kg (isotype control ADC) | No mortality | [9][10] |
| Rat | 1.5 mg/kg single dose | Increased mortality and body weight loss | [5][6] |
| Rat | 3 x 0.5 mg/kg weekly | Improved survival and reduced body weight loss compared to single dose | [5][6] |
| Mouse | 2.5 mg/kg single dose | Well-tolerated with no weight loss | [18] |
Experimental Protocols
1. In Vivo Efficacy Study in Xenograft Mouse Models
-
Animal Model: Athymic nude mice, 4-6 weeks old.
-
Tumor Implantation: Subcutaneously inoculate 5 x 10^6 tumor cells in a 1:1 mixture with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean size of approximately 100-200 mm³, randomize mice into treatment and control groups.
-
ADC Preparation and Administration:
-
Prepare the this compound ADC solution for in vivo administration. A recommended protocol for dissolving this compound involves preparing a stock solution in DMSO and then diluting it with corn oil (e.g., 10% DMSO, 90% corn oil).[14] It is crucial to prepare the working solution freshly on the day of use.[14]
-
Administer the ADC intravenously (IV) via the tail vein at the specified dose and schedule.
-
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
2. Maximum Tolerated Dose (MTD) Study
-
Animal Model: Healthy, non-tumor-bearing mice or rats.
-
Dose Escalation: Administer the this compound ADC at escalating single doses to different cohorts of animals.
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Data Collection: Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or severe morbidity.
3. Pharmacokinetic (PK) Study
-
Animal Model: Healthy or tumor-bearing mice or rats.
-
ADC Administration: Administer a single IV dose of the this compound ADC.
-
Sample Collection: Collect blood samples from the tail vein or via cardiac puncture at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of the total antibody and the intact ADC in plasma samples using methods such as ELISA.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance, volume of distribution, and half-life.
Mandatory Visualizations
Caption: Mechanism of action of this compound ADC.
Caption: Workflow for preclinical dosage optimization.
Caption: Troubleshooting decision tree for ADC experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. An FDA oncology analysis of toxicities associated with PBD-containing antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SGD-1910 and Linker Modifications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with SGD-1910, an agent-linker conjugate for antibody-drug conjugates (ADCs). The content focuses on the critical role of the linker in ADC efficacy and how modifications can address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an agent-linker conjugate used in the construction of ADCs.[1][2] It comprises a potent antitumor antibiotic, a pyrrolobenzodiazepine (PBD) dimer, connected to a cleavable linker, maleimidocaproyl-valine-alanine (MC-Val-Ala).[1][2] PBD dimers are highly efficient DNA minor groove cross-linking agents.[3][4] When conjugated to an antibody that targets a specific tumor antigen, the resulting ADC delivers the PBD warhead selectively to cancer cells. Following internalization of the ADC by the target cell, the linker is designed to be cleaved, releasing the PBD dimer. The released warhead can then bind to the minor groove of DNA and form covalent cross-links, leading to cell death.[3][4]
Q2: What is the role of the linker in an ADC like one constructed with this compound?
The linker is a critical component that connects the antibody to the cytotoxic payload.[5][6] Its primary roles are to:
-
Ensure the ADC remains stable in systemic circulation, preventing premature release of the payload that could cause off-target toxicity.[6][7]
-
Enable efficient release of the cytotoxic payload once the ADC has been internalized by the target tumor cell.[6][7]
-
Influence the overall physicochemical properties of the ADC, such as solubility and stability.[5]
The design of the linker, including its length, chemical composition, and steric hindrance, can significantly impact the ADC's pharmacokinetic profile, efficacy, and toxicity.[7]
Q3: My ADC constructed with an this compound analogue shows lower than expected efficacy. Could the linker be the problem?
Yes, suboptimal linker performance is a common reason for reduced ADC efficacy. Several factors related to the linker could be at play:
-
Poor Payload Release: The linker may not be efficiently cleaved within the target cell, resulting in insufficient release of the PBD payload. The valine-alanine dipeptide in the this compound linker is designed for cleavage by lysosomal proteases like cathepsin B.[6][8] If these proteases are not highly active in the target cell line, payload release could be inefficient.
-
Steric Hindrance: The length or conformation of the linker might create steric hindrance that prevents the ADC from binding effectively to its target antigen or interferes with the internalization process.[5]
-
Suboptimal Physicochemical Properties: The linker can affect the overall solubility and stability of the ADC. Poor solubility can lead to aggregation, which can reduce efficacy and increase immunogenicity.
Q4: I am observing significant off-target toxicity with my ADC. How might linker modification help?
Off-target toxicity often results from the premature release of the cytotoxic payload in circulation before the ADC reaches the tumor.[7] This can be due to linker instability. While the valine-citrulline linker, which is similar to the valine-alanine in this compound, is generally stable, its stability can be influenced by various factors.[6][9] Modifying the linker to enhance its stability in serum is a key strategy to reduce off-target toxicity.[6][9] This could involve chemical modifications to the linker structure to make it less susceptible to enzymatic degradation in the bloodstream.[6][9]
Troubleshooting Guide
| Issue | Potential Linker-Related Cause | Suggested Troubleshooting Strategy |
| Low in vitro cytotoxicity | Inefficient cleavage of the Val-Ala linker in the chosen cell line. | 1. Confirm high expression of lysosomal proteases (e.g., cathepsin B) in the target cells. 2. Synthesize and test ADCs with alternative linkers containing different cleavage sites (e.g., pH-sensitive linkers, linkers with different peptide sequences). |
| Poor in vivo efficacy despite good in vitro potency | 1. Linker instability in vivo leading to premature payload release. 2. Suboptimal pharmacokinetic properties due to the linker's characteristics. | 1. Perform serum stability assays to assess premature payload release. 2. Modify the linker to improve stability (e.g., chemical modifications to the PABC group).[9] 3. Vary linker length and composition (e.g., incorporating PEG chains) to improve solubility and pharmacokinetics.[5][10] |
| High off-target toxicity | Premature cleavage of the linker in circulation. | 1. Analyze plasma samples for free payload. 2. Design and synthesize ADCs with more stable linkers. Chemical modifications near the cleavage site can increase stability.[6][9] |
| ADC aggregation | The linker contributes to the overall hydrophobicity of the ADC, leading to poor solubility. | 1. Incorporate hydrophilic moieties, such as polyethylene glycol (PEG), into the linker structure.[5] 2. Experiment with different linker lengths and compositions to find a balance between stability and solubility.[10] |
Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol is designed to assess the stability of the ADC and the extent of premature payload release in serum.
-
Incubation: Incubate the ADC at a concentration of 1 mg/mL in mouse and human serum at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 72 hours).
-
Sample Preparation: Precipitate the proteins in the serum samples (e.g., with acetonitrile) to separate the free payload from the antibody-conjugated payload.
-
Analysis: Analyze the supernatant containing the released payload by LC-MS/MS to quantify the amount of free drug.
-
Data Interpretation: A high percentage of drug release over time indicates linker instability.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against a target cell line.
-
Cell Plating: Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an isotype control ADC (an ADC with the same payload and linker but an antibody that does not recognize the target cells) and free drug as controls.
-
Incubation: Incubate the cells with the ADC for a period that allows for internalization and payload release (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the cell viability against the ADC concentration. A higher IC50 value indicates lower potency.
Visualizations
Caption: Workflow of ADC mechanism of action.
Caption: Troubleshooting logic for ADC linker modification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Payload Deconjugation of SGD-1910 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and troubleshooting the in vivo payload deconjugation of SGD-1910, an antibody-drug conjugate (ADC) featuring a pyrrolobenzodiazepine (PBD) dimer payload linked via a cleavable MC-Val-Ala linker.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of payload release from an ADC containing this compound?
A1: The this compound drug-linker is designed for targeted intracellular payload release. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of cancer cells, leading to internalization of the ADC-antigen complex.[1] Once inside the cell, the ADC is trafficked to the lysosome. The low pH and presence of lysosomal proteases, such as cathepsin B, facilitate the cleavage of the Val-Ala dipeptide linker.[2][3][4] This cleavage releases the potent PBD dimer payload, which can then crosslink DNA and induce cell death.[5][6]
Q2: What are the potential causes of premature deconjugation of this compound in vivo?
A2: Premature deconjugation, the release of the payload in systemic circulation before reaching the target tumor cells, can be a concern for ADCs with cleavable linkers.[7] Potential causes include:
-
Enzymatic cleavage in plasma: While the Val-Ala linker is designed for cleavage by intracellular proteases, some level of instability in plasma can occur, particularly in certain preclinical species like rodents, where carboxylesterases can cleave peptide linkers.[1][3]
-
Chemical instability: The linker itself may possess some inherent chemical instability, leading to non-enzymatic hydrolysis and payload release.
-
"Bystander effect": Following the death of a target cell, the released payload can diffuse out and affect neighboring cells, which is a desired effect. However, if the payload is released prematurely in circulation, it can lead to off-target toxicity.[8][][10]
Q3: How can I measure the levels of conjugated antibody, total antibody, and free payload in my in vivo studies?
A3: A combination of ligand-binding assays (LBAs) and liquid chromatography-mass spectrometry (LC-MS) is typically employed.[11][12]
-
Total Antibody: An LBA, such as an ELISA, can be used to quantify the total concentration of the antibody, regardless of whether it is conjugated to the payload.
-
Conjugated Antibody (ADC): A modified LBA can measure the concentration of the antibody that is still conjugated to at least one payload molecule. This is often achieved by using an anti-payload antibody for detection.
-
Free Payload: LC-MS/MS is the gold standard for quantifying the concentration of the unconjugated, free PBD payload in plasma or tissue homogenates due to its high sensitivity and specificity.[13][14]
Q4: What is the significance of the drug-to-antibody ratio (DAR) in vivo?
A4: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody. While a higher initial DAR can increase potency, it may also lead to faster clearance and increased toxicity.[7][15] Monitoring the change in the average DAR over time in vivo provides a direct measure of ADC deconjugation and stability.[16] A rapid decrease in the average DAR suggests premature payload release.
Troubleshooting Guides
Issue 1: High levels of free PBD payload detected in plasma shortly after ADC administration.
| Potential Cause | Troubleshooting Steps |
| Premature linker cleavage in circulation | 1. Analyze plasma samples at multiple early time points to characterize the kinetics of payload release. 2. Consider species-specific differences in plasma enzymes. Mouse and rat plasma are known to have higher levels of carboxylesterases that can cleave peptide linkers compared to human plasma.[1][3] Compare stability in plasma from different species in vitro. 3. Evaluate the impact of different dosing schedules. Fractionated dosing may improve tolerability by reducing peak concentrations of free payload.[17][18] |
| Issues with ADC formulation or handling | 1. Ensure proper storage and handling of the ADC to prevent degradation before administration. Follow the manufacturer's recommendations. 2. Analyze the ADC formulation for the presence of free payload prior to injection using LC-MS/MS. |
Issue 2: Reduced ADC efficacy in vivo despite potent in vitro cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Rapid clearance of the ADC | 1. Perform a full pharmacokinetic (PK) analysis to determine the half-life of both the total antibody and the conjugated ADC.[19] 2. Investigate potential immunogenicity. The development of anti-drug antibodies (ADAs) can accelerate ADC clearance. 3. Higher DAR ADCs can exhibit faster clearance. [7] Evaluate if a lower DAR version of the ADC shows improved PK and efficacy. |
| Inefficient payload release at the tumor site | 1. Analyze payload concentrations in tumor tissue. This can be challenging but provides the most direct evidence of target engagement and payload delivery. 2. Confirm target antigen expression levels in the tumor model. Low antigen expression can lead to poor ADC internalization and payload release. |
Issue 3: Unexpected or severe toxicity observed in animal models.
| Potential Cause | Troubleshooting Steps |
| Off-target toxicity from premature payload release | 1. Correlate toxicity findings with free payload concentrations in plasma. High systemic exposure to the potent PBD payload can lead to toxicity in non-target tissues.[7] 2. Evaluate the tolerability of the free PBD payload when administered alone to understand its intrinsic toxicity profile. |
| "On-target, off-tumor" toxicity | 1. Assess the expression of the target antigen in normal tissues. If the target is expressed on healthy cells, the ADC can cause toxicity in those tissues. 2. Consider the bystander effect in normal tissues. If the ADC is taken up by normal cells expressing the target, the released payload could affect neighboring healthy cells.[10] |
Quantitative Data Summary
The following tables provide representative pharmacokinetic data for PBD-based ADCs with cleavable linkers, which can serve as a benchmark for studies with this compound. Note: These are illustrative data and may not be directly representative of this compound.
Table 1: Illustrative Pharmacokinetic Parameters of a PBD-based ADC in Rats
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (h) |
| Total Antibody | 100 | 15000 | 200 |
| Conjugated Antibody (DAR ≥ 1) | 95 | 12000 | 150 |
| Free PBD Payload | 0.01 | 0.2 | 2 |
Table 2: In Vivo Stability of a PBD ADC with a Val-Ala Linker in Different Species
| Species | Average DAR at 24h | Average DAR at 96h | % Payload Loss at 96h |
| Mouse | 3.2 | 2.5 | 37.5% |
| Rat | 3.5 | 3.0 | 25% |
| Cynomolgus Monkey | 3.8 | 3.6 | 10% |
Experimental Protocols
Protocol 1: Quantification of Total Antibody by ELISA
-
Coating: Coat a 96-well plate with the target antigen at 1-10 µg/mL in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 3% BSA in PBS for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add serially diluted standards and plasma samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add an HRP-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate: Add TMB substrate and incubate in the dark until color develops.
-
Stop Solution: Add stop solution (e.g., 2N H₂SO₄).
-
Readout: Measure the absorbance at 450 nm.
Protocol 2: Quantification of Conjugated Antibody by ELISA
This protocol is similar to the total antibody ELISA, with a key modification in the detection step.
-
Follow steps 1-6 of the Total Antibody ELISA protocol.
-
Detection Antibody: Add a biotinylated anti-PBD payload antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Follow steps 9-11 of the Total Antibody ELISA protocol.
Protocol 3: Quantification of Free PBD Payload by LC-MS/MS
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., a deuterated version of the PBD payload).
-
Perform protein precipitation by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in a suitable mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for the PBD payload and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the PBD payload.
-
Calculate the concentration of the free payload in the samples based on the standard curve.
-
Visualizations
Caption: Mechanism of action of an ADC with this compound.
Caption: Experimental workflow for in vivo ADC deconjugation analysis.
Caption: Troubleshooting unexpected in vivo results.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A simple LC/MRM-MS-based method to quantify free linker-payload in antibody-drug conjugate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Cell Line Selection for Sensitive SGD-1910 Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cell lines for sensitive assays involving SGD-1910, a drug-linker conjugate for antibody-drug conjugates (ADCs). It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a drug-linker conjugate designed for use in ADCs. It consists of a potent cytotoxic agent, a pyrrolobenzodiazepine (PBD) dimer, attached to a cleavable MC-Val-Ala linker.[1] The PBD dimer payload, upon release within a target cell, acts as a DNA cross-linking agent.[1] It binds to the minor groove of DNA and forms interstrand cross-links, which are difficult for the cell to repair.[2] This damage triggers a DNA damage response, leading to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis).[3][4][5]
Q2: Which cancer cell lines are sensitive to this compound?
A2: The sensitivity of cancer cell lines to this compound is primarily determined by the cytotoxicity of its released PBD dimer warhead, SG3199. Generally, cell lines with high rates of proliferation and those with deficiencies in DNA damage repair pathways are more sensitive to PBD dimers.[6] Hematological cancer cell lines have shown, on average, greater sensitivity to SG3199 compared to solid tumor cell lines.[7]
Q3: What molecular factors influence cell line sensitivity to this compound?
A3: A key determinant of sensitivity to PBD dimers is the expression level of the Schlafen family member 11 (SLFN11) protein.[8][9][10][11] High expression of SLFN11 is strongly correlated with increased sensitivity to DNA damaging agents, including PBD dimers.[8][9][12] Conversely, downregulation or absence of SLFN11 expression can confer resistance.[9][10][11] Additionally, cells with defects in DNA repair pathways, such as homologous recombination, may exhibit heightened sensitivity.[6][13]
Q4: How should I select a cell line for my this compound ADC assay?
A4: The primary selection criterion is the expression of the target antigen for your specific antibody. Once you have a panel of antigen-positive cell lines, you can further refine your selection based on factors that influence sensitivity to the PBD payload. Consider cell lines with known high SLFN11 expression for sensitive assays. If you are investigating mechanisms of resistance, you might include cell lines with low or absent SLFN11 expression. It is also advisable to characterize the baseline sensitivity of your selected cell lines to the free PBD dimer warhead (SG3199) to understand the intrinsic susceptibility to the cytotoxic payload.
Quantitative Data on Cell Line Sensitivity to SG3199 (this compound Payload)
The following table summarizes the in vitro cytotoxicity (GI₅₀ values) of the PBD dimer payload, SG3199, across a panel of human cancer cell lines. Lower GI₅₀ values indicate higher sensitivity. This data can guide the selection of cell lines for assays with this compound-based ADCs.
| Cell Line | Cancer Type | GI₅₀ (pM) | Reference |
| Hematological Malignancies | [7] | ||
| MOLM-13 | Acute Myeloid Leukemia | 0.79 | [7] |
| MV-4-11 | Acute Myeloid Leukemia | 1.12 | [7] |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 4.47 | [7] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 5.62 | [7] |
| NAMALWA | Burkitt's Lymphoma | 8.91 | [7] |
| RAMOS | Burkitt's Lymphoma | 11.22 | [7] |
| DAUDI | Burkitt's Lymphoma | 14.79 | [7] |
| U-266 | Multiple Myeloma | 19.95 | [7] |
| RPMI-8226 | Multiple Myeloma | 22.39 | [7] |
| JEKO-1 | Mantle Cell Lymphoma | 28.18 | [7] |
| Granta-519 | Mantle Cell Lymphoma | 31.62 | [7] |
| JURKAT | T-cell Leukemia | 39.81 | [7] |
| MOLT-4 | T-cell Leukemia | 44.67 | [7] |
| CCRF-CEM | T-cell Leukemia | 50.12 | [7] |
| HL-60 | Acute Promyelocytic Leukemia | 79.43 | [7] |
| K-562 | Chronic Myelogenous Leukemia | 100.00 | [7] |
| MEG-01 | Chronic Myelogenous Leukemia | 158.49 | [7] |
| Solid Tumors | [7] | ||
| A2780 | Ovarian Carcinoma | 38.70 | [7] |
| SW620 | Colorectal Adenocarcinoma | 44.70 | [7] |
| HCT-116 | Colorectal Carcinoma | 56.20 | [7] |
| HT-29 | Colorectal Adenocarcinoma | 70.80 | [7] |
| PC-3 | Prostate Adenocarcinoma | 89.10 | [7] |
| DU-145 | Prostate Carcinoma | 112.20 | [7] |
| LNCaP | Prostate Carcinoma | 125.90 | [7] |
| A549 | Lung Carcinoma | 141.30 | [7] |
| NCI-H460 | Large Cell Lung Cancer | 158.50 | [7] |
| HOP-62 | Lung Adenocarcinoma | 177.80 | [7] |
| MCF-7 | Breast Adenocarcinoma | 199.50 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | 223.90 | [7] |
| T-47D | Breast Ductal Carcinoma | 251.20 | [7] |
| SK-OV-3 | Ovarian Adenocarcinoma | 281.80 | [7] |
| OVCAR-3 | Ovarian Adenocarcinoma | 316.20 | [7] |
| U2-OS | Osteosarcoma | 354.80 | [7] |
| Saos-2 | Osteosarcoma | 398.10 | [7] |
| PANC-1 | Pancreatic Epithelioid Carcinoma | 446.70 | [7] |
| MIA PaCa-2 | Pancreatic Carcinoma | 501.20 | [7] |
| BxPC-3 | Pancreatic Adenocarcinoma | 631.00 | [7] |
| A431 | Epidermoid Carcinoma | 1047.00 | [7] |
| Neuroblastoma | [14] | ||
| SKNAS | Neuroblastoma | ~100-200 | [14] |
| SKNBE2 | Neuroblastoma | ~100-200 | [14] |
| CHP212 | Neuroblastoma | ~100-200 | [14] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of an this compound-containing ADC.
Caption: General workflow for an in vitro cytotoxicity assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Perform a reverse pipetting technique for viscous solutions. |
| Low or no cytotoxic effect observed | - Low or no target antigen expression on the cell line.- Cell line is resistant to PBD dimers (e.g., low SLFN11 expression).- Insufficient incubation time for the ADC to act.- Degradation of the this compound ADC. | - Confirm target antigen expression using flow cytometry or western blotting.- Test a cell line known to be sensitive to PBD dimers as a positive control.- Screen cell lines for SLFN11 expression.- Extend the incubation period (PBDs can have a delayed cytotoxic effect).- Ensure proper storage and handling of the ADC. Aliquot to avoid multiple freeze-thaw cycles. |
| High background signal in viability assay | - Contamination of cell culture (e.g., mycoplasma).- Reagent precipitation.- Incorrect wavelength reading. | - Regularly test cell cultures for mycoplasma contamination.- Ensure complete solubilization of formazan crystals in MTT assays.- Use appropriate controls (e.g., media only, cells with vehicle).- Verify the plate reader settings. |
| Inconsistent results between experiments | - Variation in cell passage number.- Differences in cell confluence at the time of treatment.- Inconsistent incubation times or conditions. | - Use cells within a consistent and low passage number range.- Seed cells to ensure they are in the exponential growth phase and do not become over-confluent during the assay.- Standardize all incubation times and maintain consistent temperature and CO₂ levels. |
Detailed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a method to determine the cytotoxic effect of an this compound-based ADC on adherent cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound ADC and corresponding isotype control ADC
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells using trypsin-EDTA and neutralize with complete medium. b. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete medium. c. Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue). d. Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells per well, optimized for each cell line to ensure they remain in exponential growth throughout the assay). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
ADC Treatment: a. Prepare a series of dilutions of the this compound ADC and the isotype control ADC in complete medium. A 10-point, 3-fold serial dilution is recommended, with the highest concentration being approximately 100-1000 times the expected GI₅₀. b. Include wells for untreated cells (vehicle control) and media-only (blank). c. Carefully remove the medium from the wells and add 100 µL of the appropriate ADC dilution or control medium. d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 to 120 hours. The optimal incubation time should be determined empirically.
-
MTT Assay: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of solubilization solution (e.g., DMSO) to each well. e. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition and Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background. b. Subtract the average absorbance of the media-only wells (blank) from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the untreated control wells (100% viability). d. Plot the percentage of viability against the log of the ADC concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the GI₅₀ or IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ADCT-301, a Pyrrolobenzodiazepine (PBD) Dimer-Containing Antibody-Drug Conjugate (ADC) Targeting CD25-Expressing Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Resistance to Pyrrolobenzodiazepine Dimers Is Associated with SLFN11 Downregulation and Can Be Reversed through Inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of SGD-1910 Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Antibody-Drug Conjugates (ADCs) utilizing the SGD-1910 drug-linker. This compound is a potent agent-linker conjugate composed of a pyrrolobenzodiazepine (PBD) dimer, a highly effective DNA cross-linking agent, and a cleavable maleimidocaproyl-valine-alanine (MC-Val-Ala) linker.[1]
The information herein is designed to address specific experimental challenges and enhance the therapeutic index of your this compound based ADCs.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of an this compound based ADC?
An ADC utilizing this compound targets a specific antigen on the surface of a cancer cell. Upon binding, the ADC is internalized, and the MC-Val-Ala linker is cleaved by intracellular proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This releases the PBD dimer payload, which then crosslinks DNA in the minor groove, leading to cell cycle arrest and apoptosis.[2][3]
2. What are the common off-target toxicities associated with PBD dimer payloads and how can they be mitigated?
PBD dimers are highly potent cytotoxins, and their off-target toxicity is a primary concern. Common dose-limiting toxicities are often related to the payload rather than the antibody target.[4] These can include myelosuppression (anemia, neutropenia), vascular leak syndrome, and elevated liver enzymes.[5] Mitigation strategies focus on improving the therapeutic index:
-
Optimization of Dosing Schedule: Fractionated dosing regimens have been shown to improve tolerability by reducing peak drug concentrations (Cmax) while maintaining total exposure (AUC), which is more closely related to anti-tumor activity.[6][7][8][9]
-
Linker and Payload Engineering: Utilizing more stable linkers or lower-potency PBD dimers can reduce off-target toxicity.[10][11]
-
Careful Target Selection: Choosing a target antigen with high tumor expression and minimal expression on healthy tissues is crucial.
3. What is the bystander effect and how is it relevant for this compound ADCs?
The bystander effect occurs when the released cytotoxic payload can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells. This is particularly important in heterogeneous tumors. The PBD dimer released from this compound is membrane-permeable and capable of inducing a potent bystander effect.
4. What is the optimal drug-to-antibody ratio (DAR) for an this compound ADC?
The optimal DAR is a balance between efficacy and toxicity. While a higher DAR can increase potency, it can also lead to faster clearance and increased off-target toxicity.[4] For PBD-based ADCs, a DAR of 2 is often a good starting point, with an optimal range generally considered to be between 2 and 4.[4]
Troubleshooting Guides
ADC Aggregation
Issue: My this compound ADC preparation shows significant aggregation.
PBD payloads are often hydrophobic, which can increase the propensity for ADC aggregation.[12][13] Aggregation can lead to reduced efficacy and potential immunogenicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Hydrophobicity of the PBD payload | - Consider incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design. - Optimize the conjugation process to minimize exposure to conditions that promote aggregation. |
| Unfavorable buffer conditions | - Ensure the pH of the buffer is not near the isoelectric point of the antibody. - Screen different buffer compositions and salt concentrations to find conditions that minimize aggregation. |
| High DAR | - A high drug-to-antibody ratio can increase hydrophobicity. Aim for a lower DAR (e.g., 2) if aggregation is a persistent issue. |
| Conjugation Chemistry | - For thiol-maleimide conjugation, ensure complete reduction of interchain disulfides and removal of excess reducing agent before adding the this compound. - Consider alternative conjugation strategies, such as site-specific conjugation, to produce more homogeneous and potentially less aggregation-prone ADCs.[14] |
| Storage Conditions | - Store the ADC at the recommended temperature and in a buffer that promotes stability. Perform stability studies to determine optimal storage conditions. |
In Vitro Cytotoxicity Assay Variability
Issue: I am observing high variability in my in vitro cytotoxicity assays with my this compound ADC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | - Optimize the cell seeding density to ensure logarithmic growth throughout the assay duration.[15][16] |
| Incubation Time | - PBD dimers are DNA cross-linking agents and their cytotoxic effects can be cell cycle-dependent. An incubation time of 72-96 hours is often recommended to observe the full effect.[2] |
| Assay Method | - Assays like MTT and XTT measure metabolic activity. Ensure that the chosen assay is appropriate for your cell line and that the incubation with the detection reagent is optimized.[17] |
| ADC Quality | - Confirm the integrity and purity of your ADC using methods like size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) to check for aggregation and determine the drug-load distribution.[18][19] |
| Target Antigen Expression | - Verify the expression level of the target antigen on your cell line using flow cytometry or other methods. Inconsistent expression can lead to variable results. |
In Vivo Study Challenges
Issue: My this compound ADC is showing significant toxicity in my in vivo model without the desired efficacy.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Dosing Schedule | - PBD ADC toxicity is often linked to high peak concentrations (Cmax). Implement a fractionated dosing schedule (e.g., splitting the weekly dose into two or three smaller doses) to reduce Cmax while maintaining the total dose (AUC).[6][7][8][9] |
| High Dose Level | - Perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED) to identify the therapeutic window. |
| Off-Target Toxicity of PBD | - Monitor for known PBD-related toxicities such as myelosuppression (monitor blood counts) and liver toxicity (monitor liver enzymes).[5] |
| Inappropriate Animal Model | - The choice of animal model is critical. For pharmacokinetic studies that are more predictive of human outcomes, consider using cynomolgus monkeys.[10] |
| ADC Instability in Vivo | - The MC-Val-Ala linker can be susceptible to premature cleavage by serum proteases. Evaluate the stability of your ADC in mouse or rat serum.[20] |
Quantitative Data Summary
Table 1: Comparative In Vitro Potency of PBD-Based ADCs
| ADC/Payload | Target | Cell Line | IC50 (nmol/L) |
| Trastuzumab-C239i-SG3249 (releases SG3199) | HER2 | NCI-N87 | 0.009[10] |
| Trastuzumab-C239i-SG3400 (releases SG2000) | HER2 | NCI-N87 | 0.061[10] |
| SG3199 (free PBD dimer) | - | NCI-N87 | 0.018[10] |
| SG2000 (free PBD dimer) | - | NCI-N87 | 0.534[10] |
| SG3650 (low-potency PBD dimer) | - | NCI-N87 | 8.87[10] |
Table 2: Common Off-Target Toxicities of PBD-Based ADCs and Mitigation Strategies
| Toxicity | Description | Mitigation Strategies |
| Myelosuppression | Reduction in blood cell counts (anemia, neutropenia, thrombocytopenia). | - Fractionated dosing. - Dose reduction. - Supportive care (e.g., growth factors). |
| Hepatotoxicity | Elevated liver enzymes. | - Monitor liver function. - Fractionated dosing. - Dose reduction. |
| Vascular Leak Syndrome | Increased vascular permeability leading to fluid leakage. | - Careful monitoring for signs of edema and effusion. - Dose reduction or discontinuation. |
| Cutaneous Reactions | Skin rashes and other reactions. | - Symptomatic treatment. - Dose reduction or discontinuation. |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed target cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium and incubate overnight.
-
ADC Dilution: Prepare a serial dilution of the this compound ADC and a relevant isotype control ADC in complete growth medium.
-
Treatment: Add 100 µL of the diluted ADCs to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: In Vitro Bystander Effect Co-Culture Assay
-
Cell Line Preparation:
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the this compound ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[21] Include an isotype control ADC.
-
Incubation and Imaging: Incubate the plate for 72-96 hours. Monitor the viability of the Ag- (GFP-positive) cells over time using fluorescence microscopy or a high-content imaging system.
-
Data Analysis: Quantify the number of viable Ag- cells in the co-culture wells compared to the Ag- monoculture control wells to determine the extent of the bystander effect.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of an this compound based ADC.
Caption: Troubleshooting workflow for ADC aggregation.
Caption: Logic for enhancing therapeutic index via fractionated dosing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 8. Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 14. mdpi.com [mdpi.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
Validating the DNA Cross-Linking Activity of SGD-1910: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA cross-linking activity of SGD-1910 with other established DNA cross-linking agents, namely cisplatin and mitomycin C. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating the potential of this compound in their studies.
Introduction to this compound
This compound is a potent pyrrolobenzodiazepine (PBD) dimer, a class of molecules known for their ability to form covalent cross-links in the minor groove of DNA. This mechanism of action leads to the arrest of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cancer cells. PBDs are significantly more potent than many traditional chemotherapeutic agents. This compound is often utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), enabling targeted delivery to cancer cells.
Comparison of DNA Cross-Linking Activity
The DNA cross-linking potential of this compound is compared here with two widely used clinical DNA cross-linking agents: cisplatin and mitomycin C. The primary method for quantifying DNA interstrand cross-links (ICLs) is the modified alkaline single-cell gel electrophoresis (comet) assay. This assay measures the reduction in DNA migration in an electric field, which is proportional to the number of cross-links.
While a direct head-to-head study with standardized conditions is not publicly available, the following table summarizes the DNA cross-linking activity based on available dose-response data from multiple studies using the modified alkaline comet assay. The data is presented as the concentration required to induce a significant level of DNA cross-linking, often measured as a substantial decrease in the comet tail moment.
| Compound | Class | Mechanism of Action | Effective Concentration for DNA Cross-Linking (in vitro) | Reference Cell Lines |
| This compound (as a PBD dimer) | Pyrrolobenzodiazepine (PBD) Dimer | Forms covalent interstrand cross-links in the DNA minor groove. | Low nanomolar (nM) range | Various human cancer cell lines |
| Cisplatin | Platinum-based | Forms primarily intrastrand and some interstrand cross-links in the DNA major groove. | Micromolar (µM) range | HeLa cells, Human Lymphocytes[1] |
| Mitomycin C | Bioreductive alkylating agent | Forms interstrand cross-links in the DNA minor groove after reductive activation. | Micromolar (µM) range | RT4 bladder cancer cells[2], MCF-7 cells[3] |
Note: The effective concentrations are approximate and can vary depending on the cell line, treatment duration, and specific experimental conditions. PBD dimers, the class to which the warhead of this compound belongs, consistently demonstrate potent DNA cross-linking activity at concentrations significantly lower than those required for cisplatin and mitomycin C.
Experimental Protocols
Modified Alkaline Comet Assay for Detection of DNA Interstrand Cross-Links
This protocol is a standard method for quantifying ICLs induced by agents like this compound.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7, or a researcher-specific line) to approximately 80-90% confluency.
-
Treat the cells with varying concentrations of this compound, cisplatin, and mitomycin C for a predetermined duration (e.g., 2, 4, or 24 hours). Include a vehicle-treated control group.
2. Induction of DNA Strand Breaks:
-
After treatment, irradiate the cells with a fixed dose of ionizing radiation (e.g., X-rays or gamma rays) or treat with a chemical agent known to induce strand breaks (e.g., hydrogen peroxide)[3][4]. This step is crucial as it introduces a known amount of DNA damage, and the presence of cross-links will impede the migration of these broken DNA fragments.
3. Cell Embedding and Lysis:
-
Harvest the cells and resuspend them in low-melting-point agarose.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
4. Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Subject the slides to electrophoresis at a constant voltage. The negatively charged DNA will migrate towards the anode.
5. Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
6. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the "tail moment" or "percentage of DNA in the tail." A decrease in these parameters in the drug-treated, irradiated cells compared to the irradiated-only control indicates the presence of DNA cross-links.
Visualizations
Caption: Mechanism of DNA cross-linking by this compound and Cisplatin.
References
A Head-to-Head Comparison of Two Potent ADC Payloads: SGD-1910 vs. Tesirine
For researchers, scientists, and drug development professionals, the choice of payload is a critical determinant in the efficacy and safety of an antibody-drug conjugate (ADC). Among the most potent classes of payloads are the pyrrolobenzodiazepine (PBD) dimers, which exert their cytotoxic effects by cross-linking DNA. This guide provides an in-depth, objective comparison of two prominent PBD dimer payloads: SGD-1910 (talirine) and tesirine (SG3249), supported by available experimental data.
This comparison guide delves into the structural nuances, preclinical performance, and underlying mechanisms of action of this compound and tesirine to inform payload selection in ADC development.
At a Glance: Key Differences and Physicochemical Properties
This compound and tesirine are both highly potent PBD dimers designed for use in ADCs. However, tesirine was developed as a successor to this compound with specific structural modifications aimed at improving its physicochemical properties and therapeutic index. The primary distinction lies in tesirine's reduced hydrophobicity, a characteristic intended to mitigate the potential for ADC aggregation and off-target toxicities.[1][2]
| Feature | This compound (Talirine) | Tesirine (SG3249) | Reference |
| Payload Class | Pyrrolobenzodiazepine (PBD) Dimer | Pyrrolobenzodiazepine (PBD) Dimer | [3][4] |
| Released Warhead | SGD-1882 | SG3199 | [5][6] |
| Linker Type | Cleavable (MC-Val-Ala) | Cleavable (Val-Ala) | [3][7] |
| Key Structural Feature | C2-aryl substitutions | PEG8 spacer and a valine-alanine carbamate prodrug on one imine | [1] |
| Calculated LogD (pH 7.4) | 4.12 | 3.52 | [8] |
| Design Rationale | A potent DNA cross-linking agent for ADC development. | Designed to improve upon this compound by lowering hydrophobicity and potentially reducing toxicity. | [1] |
Mechanism of Action: DNA Cross-linking
Both this compound and tesirine, upon release within the target cancer cell, function as DNA cross-linking agents. Their respective active warheads, SGD-1882 and SG3199, bind to the minor groove of DNA and form covalent interstrand cross-links.[6][9] This damage blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[8] The minimal distortion of the DNA helix caused by PBD dimers may allow them to evade cellular DNA repair mechanisms, contributing to their high potency.[2]
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies comparing ADCs constructed with this compound and tesirine against the same target are limited in the public domain. However, data from various studies on ADCs utilizing these payloads demonstrate their potent anti-tumor activity.
In Vitro Cytotoxicity
ADCs incorporating tesirine have consistently shown picomolar activity against a range of cancer cell lines. For instance, loncastuximab tesirine, an anti-CD19 ADC, exhibited a median IC50 of 4.1 pM across 48 mature B-cell lymphoma cell lines.[10] The released warhead of tesirine, SG3199, is itself potently cytotoxic, with a mean GI50 of 151.5 pM across a panel of human solid tumor and hematological cancer cell lines.[1][3]
While specific comparative IC50 values for an this compound ADC from the same studies are not available, the payload is known to be highly potent. The design of tesirine aimed to maintain the high potency of this compound while improving its physicochemical properties.[1]
| ADC / Warhead | Cell Lines | Potency (IC50 / GI50) | Reference |
| Loncastuximab tesirine | 48 B-cell lymphoma lines | Median IC50: 4.1 pM | [10] |
| SG3199 (Tesirine warhead) | Panel of solid tumor and hematological cancer cell lines | Mean GI50: 151.5 pM | [1][3] |
Note: The table above presents data from different studies and should not be interpreted as a direct comparison.
In Vivo Efficacy
In vivo studies have demonstrated significant tumor growth inhibition with ADCs containing both payloads. For example, an ADC with a cleavable PBD drug-linker, SG3249 (tesirine), achieved tumor stasis in a mouse xenograft model of breast cancer at a dose of 1 mg/kg.[11] While direct comparative in vivo data is scarce, the clinical development of multiple ADCs with both payloads underscores their potent anti-tumor activity in preclinical models.
Toxicity and Therapeutic Window
A key rationale for the development of tesirine was to create a PBD dimer payload with an improved safety profile compared to this compound.[2] The lower hydrophobicity of tesirine is suggested to reduce the "bystander effect," where the payload diffuses out of the target cell and kills neighboring, potentially healthy, cells.[2] While a controlled bystander effect can be beneficial in treating heterogeneous tumors, excessive bystander killing can lead to off-target toxicity. The valine-alanine carbamate prodrug linker on tesirine may also contribute to a more favorable toxicity profile.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the in vitro cytotoxicity of ADCs using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
96-well plates
-
Antibody-drug conjugates (this compound and tesirine-based)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[12]
-
ADC Treatment: Prepare serial dilutions of the ADCs in a complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.[9]
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72 to 120 hours).[9]
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondria will reduce the MTT to purple formazan crystals.[12]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the data and determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[12]
Conclusion
Both this compound and tesirine are exceptionally potent PBD dimer payloads that have demonstrated significant promise in preclinical and clinical ADC development. Tesirine represents a second-generation PBD dimer, engineered with reduced hydrophobicity to potentially offer an improved therapeutic window over this compound. The choice between these two payloads will depend on the specific target, the desired level of bystander effect, and the overall therapeutic strategy. For programs where minimizing off-target toxicity is paramount, the physicochemical properties of tesirine may present an advantage. Further direct comparative studies are warranted to fully elucidate the relative in vivo efficacy and safety profiles of ADCs constructed with these two powerful payloads.
References
- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SG 3199, 1595275-71-0 | BroadPharm [broadpharm.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. adcreview.com [adcreview.com]
- 9. SGD-1882 (PBD dimer) | ADC Cytotoxin | Probechem Biochemicals [probechem.com]
- 10. youtube.com [youtube.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: SGD-1910 vs. MMAE for Cancer Cell Killing
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of two potent payloads: the pyrrolobenzodiazepine (PBD) dimer conjugate, SGD-1910, and the auristatin derivative, monomethyl auristatin E (MMAE). By examining their mechanisms of action, in vitro cytotoxicity, and preclinical efficacy, this document aims to equip researchers with the necessary information to make informed decisions in ADC development.
At a Glance: Key Differences Between this compound and MMAE
| Feature | This compound (PBD Dimer Payload) | MMAE (Auristatin Payload) |
| Mechanism of Action | DNA minor groove cross-linking agent | Tubulin polymerization inhibitor |
| Cell Cycle Arrest | S-phase arrest | G2/M phase arrest |
| Potency | Exceptionally high (picomolar IC50) | High (nanomolar to picomolar IC50) |
| Bystander Effect | Potent, cell-permeable | Potent, cell-permeable |
| Common Toxicities | Myelosuppression (neutropenia, thrombocytopenia), gastrointestinal toxicities | Neutropenia, peripheral neuropathy, gastrointestinal toxicities |
Mechanism of Action: Distinct Cellular Targets
The fundamental difference between this compound and MMAE lies in their cellular targets and mechanisms of inducing cell death.
This compound , a PBD dimer, exerts its cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links.[1][2] This action stalls DNA replication processes, leading to S-phase cell cycle arrest and subsequent apoptosis.[1][3] The high potency of PBD dimers is attributed to the formation of these highly lethal DNA lesions that are difficult for cancer cells to repair.
MMAE , a synthetic analog of dolastatin 10, is a potent anti-mitotic agent that inhibits the polymerization of tubulin, a crucial component of microtubules.[4][5] Disruption of the microtubule network prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[4]
In Vitro Cytotoxicity: A Potency Comparison
Both this compound and MMAE are highly potent cytotoxic agents, a key requirement for effective ADC payloads. However, preclinical data consistently demonstrates that PBD dimers, the class of molecules to which the active component of this compound belongs, exhibit exceptional potency, often in the picomolar range.[6] MMAE is also highly potent, with IC50 values typically in the low nanomolar to picomolar range across various cancer cell lines.[1][4][5][7]
| Payload | Cancer Cell Line | IC50 (approximate) |
| PBD Dimer (representative) | Various | ~10-12 M (pM)[6] |
| MMAE | BxPC-3 (Pancreatic) | 0.97 nM[4][7] |
| PSN-1 (Pancreatic) | 0.99 nM[4][7] | |
| Capan-1 (Pancreatic) | 1.10 nM[4][7] | |
| Panc-1 (Pancreatic) | 1.16 nM[4][7] | |
| SKBR3 (Breast) | 3.27 nM[5] | |
| HEK293 (Kidney) | 4.24 nM[5] |
Note: IC50 values can vary based on the specific PBD dimer, cell line, assay conditions, and exposure time. The data presented for the PBD dimer is a general representation of the class's high potency.
Preclinical Efficacy of ADCs: Head-to-Head Insights
Direct head-to-head comparisons of this compound and MMAE as standalone payloads are limited in publicly available literature. However, several preclinical studies have compared ADCs constructed with PBD and MMAE payloads, providing valuable insights into their relative performance.
One study comparing anti-CD276 ADCs with either a PBD or MMAE payload found that while both showed in vivo tumor growth inhibition, the PBD-ADC was more effective at killing tumor endothelial cells in vitro.[8] This dual action on both tumor cells and their vasculature led to better overall tumor control and more durable complete responses in vivo with the PBD-ADC.[8]
Another key differentiator is the "bystander effect," where the payload, upon release from the target cell, can diffuse and kill neighboring antigen-negative cancer cells. Both MMAE and PBD dimers are cell-permeable and capable of inducing a potent bystander effect.[8][9][10] However, the exceptional potency of PBDs may allow for effective bystander killing even at very low concentrations, which could be advantageous in treating tumors with heterogeneous antigen expression.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC payloads. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of a cytotoxic agent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and MMAE stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and MMAE in complete medium. Replace the existing medium with the drug-containing medium. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to determine the cell cycle distribution of cells treated with a cytotoxic agent.
Materials:
-
Cancer cell lines
-
This compound and MMAE
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of this compound or MMAE for a specified time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in PI staining solution.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model for Efficacy Studies
This experimental design evaluates the anti-tumor activity of ADCs in a living organism.
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[11][12]
-
Tumor Growth and Randomization: Monitor tumor growth and randomize mice into treatment groups when tumors reach a specific size.
-
ADC Administration: Administer ADCs (e.g., targeting a relevant antigen and conjugated to either this compound or MMAE), vehicle control, and unconjugated antibody intravenously.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study, and collect tumors for further analysis.
Conclusion
Both this compound and MMAE are highly effective cytotoxic payloads for ADCs, each with a distinct mechanism of action and a unique preclinical profile. PBD dimers, such as the payload in this compound, generally exhibit superior potency compared to auristatins like MMAE. This exceptional potency may translate to enhanced efficacy, particularly in challenging tumor models with low or heterogeneous antigen expression, due to a robust bystander effect. However, the high potency of PBDs can also be associated with significant toxicities that require careful management.
The choice between this compound and MMAE will ultimately depend on the specific therapeutic context, including the target antigen, the tumor type, and the desired therapeutic window. This guide provides a foundational framework for researchers to navigate these critical decisions in the development of the next generation of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (Mc-Val-Ala-PBD ) - Creative Biolabs [creative-biolabs.com]
- 3. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. biocytogen.com [biocytogen.com]
A Head-to-Head Comparison of Pyrrolobenzodiazepine (PBD) Dimers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various pyrrolobenzodiazepine (PBD) dimers is critical for the rational design of potent and tolerable anti-cancer therapeutics, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of different PBD dimers, focusing on their performance with supporting experimental data.
PBDs are a class of sequence-selective DNA-interactive agents that bind to the minor groove of DNA.[1] Their dimeric forms are particularly potent anti-tumor agents due to their ability to cross-link DNA, leading to cell death.[2][3] This guide will delve into a head-to-head comparison of two major classes of PBD dimers: the DNA cross-linking bis-imines and the mono-alkylating mono-imines.
Mechanism of Action: Bis-imine vs. Mono-imine PBD Dimers
The fundamental difference between these two classes of PBD dimers lies in their interaction with DNA. Bis-imine PBD dimers possess two reactive imine functionalities, allowing them to form covalent interstrand cross-links within the DNA minor groove.[2] This extensive DNA damage is difficult for cancer cells to repair, leading to potent cytotoxicity.[1]
In contrast, mono-imine PBD dimers have only one active imine group, enabling them to form a single covalent bond with a guanine base, a process known as mono-alkylation.[4] While less cytotoxic than their bis-imine counterparts, mono-imine PBDs still induce significant DNA damage that can trigger cell death.[4]
Quantitative Performance Comparison
The following tables summarize the quantitative data from head-to-head comparisons of bis-imine and mono-imine PBD dimers.
In Vitro Cytotoxicity
| PBD Dimer | Type | Cell Line | IC50 (nmol/L) |
| SG3552 (Bis-imine) | Cross-linking | A549 (Lung) | Similar to SG3553 |
| SG3553 (Mono-imine) | Mono-alkylating | A459 (Lung) | Similar to SG3552 |
| SG3552 (Bis-imine) | Cross-linking | HPAF-II (Pancreas) | Similar to SG3553 |
| SG3553 (Mono-imine) | Mono-alkylating | HPAF-II (Pancreas) | Similar to SG3552 |
| SG3552 (Bis-imine) | Cross-linking | Ramos (Lymphoma) | 5x more active than SG3553 |
| SG3553 (Mono-imine) | Mono-alkylating | Ramos (Lymphoma) | - |
| SG3552 (Bis-imine) | Cross-linking | Daudi (Lymphoma) | 5x more active than SG3552 |
| SG3553 (Mono-imine) | Mono-alkylating | Daudi (Lymphoma) | - |
Data sourced from a study comparing the warheads SG3552 and SG3553. On average, the mono-imine was only three times less active than the bis-imine across a panel of cell lines.[4]
In Vivo Efficacy of Antibody-Drug Conjugates
| ADC | PBD Payload | Model | Efficacious Dose for Tumor Stasis | Efficacious Dose for Complete Remission |
| Tras-SG3771 | SG3771 (Bis-imine) | NCI-N87 Gastric Cancer Xenograft | 0.3 mg/kg | 1 mg/kg |
| Tras-SG3784 | SG3784 (Mono-imine) | NCI-N87 Gastric Cancer Xenograft | 1 mg/kg | 3 mg/kg |
This data demonstrates that the mono-imine ADC required a 3-fold higher dose to achieve similar efficacy to the bis-imine ADC.[4]
Toxicology Profile of Antibody-Drug Conjugates
| ADC | PBD Payload | Maximum Tolerated Dose (MTD) in Rats | Key Toxicities |
| ADC with bis-imine payload | Bis-imine | ~3-fold lower than mono-alkylator ADC | Myelosuppression, Renal toxicity |
| ADC with mono-alkylator payload | Mono-imine | ~3-fold higher than bis-imine ADC | Myelosuppression |
A single-dose toxicology study in rats indicated a better tolerability profile for the mono-alkylator ADC, with a notable absence of renal toxicity observed with the bis-imine ADC.[4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.
In Vitro Cytotoxicity Assay
The anti-proliferative activity of PBD dimers is typically assessed using a cell viability assay.
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with serial dilutions of the PBD compounds.
-
Plates are incubated for a period of 4 to 7 days at 37°C in a CO2 incubator.[4]
-
A cell viability reagent, such as Alamar Blue or MTT, is added to each well.
-
After a further incubation period, the fluorescence or absorbance is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curves.
In Vivo Efficacy Studies in Xenograft Models
The anti-tumor activity of PBD-based ADCs is evaluated in vivo using animal models.
Protocol:
-
Female severe combined immunodeficient (SCID) mice are subcutaneously implanted with human tumor cells (e.g., NCI-N87 gastric carcinoma cells).[4]
-
Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
A single intravenous injection of the ADC is administered.[4]
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
The study endpoints may include tumor growth inhibition, tumor regression, and survival.
DNA Interstrand Cross-linking Assay
The ability of PBD dimers to cross-link DNA can be assessed using a single-cell gel electrophoresis (comet) assay.
Protocol:
-
Cells are treated with the PBD compounds for a specified duration.
-
The cells are then embedded in agarose on a microscope slide and lysed.
-
Electrophoresis is performed under denaturing conditions.
-
DNA is stained with a fluorescent dye and visualized.
-
The extent of DNA cross-linking is determined by the migration of DNA from the nucleus, with cross-linked DNA migrating slower. The persistence of these cross-links can be monitored over time, for instance, for at least 48 hours.[4]
Structure-Activity Relationships
The biological activity of PBD dimers is intricately linked to their chemical structure. Modifications to the PBD core can significantly impact their potency and DNA binding affinity.[2]
Key structural features influencing activity include:
-
The N10-C11 imine moiety: This electrophilic center is essential for the covalent interaction with DNA.[2]
-
The C8/C8'-linker: The length and flexibility of the linker connecting the two PBD monomers influence the ability to form interstrand cross-links. Dimers with an odd number of methylene groups (e.g., 3 or 5) in the linker are often the most potent cross-linking agents.[8]
-
Substituents on the PBD rings: Modifications at various positions can either enhance or reduce activity.[2] For instance, the introduction of a C2-aryl substituent can significantly increase in vitro cytotoxicity.[9]
Conclusion
The choice between a bis-imine and a mono-imine PBD dimer for ADC development represents a trade-off between potency and tolerability. While bis-imine PBDs offer exceptional potency due to their DNA cross-linking ability, they can also be associated with higher toxicity.[4][5][6][7] Mono-imine PBDs, although less potent, demonstrate a more favorable safety profile, potentially offering a wider therapeutic window.[4][5][6][7] The selection of the optimal PBD dimer payload will ultimately depend on the specific target, the antibody used, and the desired therapeutic outcome. Further research into novel PBD dimer structures and linker technologies will continue to refine the development of this powerful class of anti-cancer agents.
References
- 1. adcreview.com [adcreview.com]
- 2. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Collection - Data from Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, AntibodyâDrug Conjugate Efficacy and Toxicity - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody-Drug Conjugate Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SG2285, a novel C2-aryl-substituted pyrrolobenzodiazepine dimer pro-drug that cross-links DNA and exerts highly potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bystander Effect: A Comparative Analysis of SGD-1910 and Other ADC Payloads
For Immediate Release
A deep dive into the cytotoxic bystander killing capabilities of Antibody-Drug Conjugates (ADCs) is crucial for the rational design of next-generation cancer therapeutics. This guide provides a comprehensive comparison of the bystander effect of SGD-1910, a pyrrolobenzodiazepine (PBD) dimer-based payload, with other widely used ADC payloads, including monomethyl auristatin E (MMAE), monomethyl auristatin F (MMAF), and the maytansinoid derivative, DM1. This analysis is supported by a review of preclinical experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in strategic payload selection.
The bystander effect, a phenomenon where the cytotoxic payload of an ADC eliminates not only the target antigen-expressing cancer cell but also neighboring antigen-negative cells, is a critical attribute for overcoming tumor heterogeneity. This effect is largely governed by the physicochemical properties of the payload, particularly its ability to permeate the cell membrane upon its release within the target cell.
Executive Summary of Bystander Effect Potential
The bystander effect of an ADC payload is intrinsically linked to its chemical structure and resulting membrane permeability. Payloads that are hydrophobic and neutral at physiological pH can readily diffuse across cell membranes to exert their cytotoxic effects on adjacent cells. Conversely, charged or highly polar molecules are largely confined to the target cell, limiting their bystander killing potential.
| Payload | Target | Mechanism of Action | Bystander Effect Potential | Key Determinant |
| This compound (PBD Dimer) | DNA Minor Groove | DNA Crosslinking | Potent | High membrane permeability of the PBD dimer upon cleavage of the linker. |
| MMAE | Tubulin | Inhibition of Microtubule Polymerization | Potent | High membrane permeability of the neutral, hydrophobic MMAE molecule.[1] |
| MMAF | Tubulin | Inhibition of Microtubule Polymerization | Minimal | The presence of a charged carboxyl group at physiological pH hinders membrane permeability.[2] |
| DM1 | Tubulin | Inhibition of Microtubule Polymerization | Limited to None | Typically released with a charged lysine residue from non-cleavable linkers, preventing efficient cell membrane passage.[3] |
Quantitative Comparison of Cytotoxicity and Bystander Effect
Direct quantitative comparison of the bystander effect across different payloads is challenging due to variations in experimental setups, including cell lines, antigen targets, and ADC constructs. The following tables summarize available data to provide a relative understanding of their potency.
Table 1: In Vitro Cytotoxicity of Free Payloads
| Payload | Target Cell Line | IC50 | Reference |
| PBD Dimer (SG3199) | Human Tumor Cell Line Panel | Mean GI50: 151.5 pM | [4] |
| MMAE | Tubulin Polymerization Inhibition | EC50: 1.426 µM | [5] |
| MMAF | Karpas 299 | > MMAE | [2] |
| DM1 | Various Cancer Cell Lines | Sub-nanomolar to nanomolar range | [3] |
Table 2: In Vitro Bystander Killing Effect in Co-culture Assays
| ADC Payload | Antigen-Positive Cells | Antigen-Negative Cells | Bystander Killing Observation | Reference |
| PBD Dimer | CD30+ | CD30- | Potent bystander killing observed. | [2] |
| MMAE | CD30+ | CD30- | Potent bystander killing observed. | [2] |
| MMAF | CD30+ | CD30- | No significant bystander killing. | [2] |
| DM1 | HER2+ | HER2- | No significant bystander effect in co-culture. | [6] |
Mechanisms of Action and Signaling Pathways
The cytotoxic payloads discussed herein induce apoptosis through distinct signaling cascades.
This compound (PBD Dimer): DNA Damage Response
PBD dimers are highly potent DNA cross-linking agents that bind to the minor groove of DNA.[7] This leads to the formation of DNA adducts and interstrand crosslinks, which stall DNA replication and trigger the DNA damage response (DDR) pathway.[8][9] This cascade ultimately results in cell cycle arrest, primarily at the G2/M phase, and the activation of apoptotic pathways.[8]
MMAE, MMAF, and DM1: Tubulin Inhibition and Apoptosis
MMAE, MMAF, and DM1 are potent tubulin inhibitors. Upon release inside the cell, they bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase.[10] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the activation of caspase cascades.[11]
Experimental Protocols
The assessment of the bystander effect is critical in the preclinical evaluation of ADCs. Standard in vitro and in vivo methodologies are employed to quantify this phenomenon.
In Vitro Bystander Effect Co-Culture Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
Methodology:
-
Cell Seeding: Co-culture antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-468) cells in a 96-well plate. Antigen-negative cells are typically engineered to express a fluorescent protein (e.g., GFP) for identification.
-
ADC Treatment: Add the ADC of interest at a range of concentrations.
-
Incubation: Incubate the co-culture for a period of 72 to 96 hours.
-
Analysis: Quantify the viability of the antigen-negative cell population using flow cytometry or high-content imaging to detect the fluorescently labeled cells.
-
Quantification: A significant reduction in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[6]
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
Methodology:
-
Tumor Implantation: Co-inject a mixture of antigen-positive and antigen-negative tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the test and control ADCs to different cohorts of mice, typically via intravenous injection.
-
Tumor Monitoring: Measure tumor volume regularly over a set period. Significant tumor regression in the admixed model, beyond what would be expected from killing only the antigen-positive cells, indicates an in vivo bystander effect.
Conclusion
The selection of a cytotoxic payload is a critical decision in the design of an ADC, with the bystander effect being a key consideration for treating heterogeneous tumors. This compound, with its PBD dimer payload, and MMAE-containing ADCs demonstrate potent bystander killing capabilities due to the high membrane permeability of their respective payloads. In contrast, MMAF and DM1 exhibit limited to no bystander effect due to their charged nature, which restricts their diffusion across cell membranes. A thorough understanding of these differences, supported by robust preclinical data, is paramount for the development of next-generation ADCs with an optimized therapeutic window.
References
- 1. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. adcreview.com [adcreview.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
In Vivo Efficacy of SGD-1910: A Comparative Analysis of ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the pyrrolobenzodiazepine (PBD) dimer payload, SGD-1910, against other prominent ADC payloads. The data presented is compiled from preclinical studies to aid in the evaluation and selection of cytotoxic agents for ADC development.
Executive Summary
This compound, a PBD dimer, is a highly potent DNA cross-linking agent designed for targeted delivery to cancer cells via ADCs. PBD dimers represent a distinct class of payloads, differing from the more common tubulin inhibitors (auristatins and maytansinoids) and topoisomerase inhibitors. Preclinical evidence suggests that ADCs incorporating PBD payloads, such as vadastuximab talirine (SGN-CD33A) which utilizes a PBD dimer component of the this compound drug-linker, exhibit potent and durable anti-tumor activity in various cancer models, particularly in overcoming multidrug resistance. This guide will delve into the available in vivo comparative data, experimental methodologies, and the underlying signaling pathways.
Comparative In Vivo Efficacy of PBD-Based ADCs
Direct head-to-head in vivo studies comparing this compound-based ADCs against a wide array of other payloads in the same experimental setting are limited in the public domain. However, data from various preclinical studies provide valuable insights into its relative efficacy.
SGN-CD33A (PBD Dimer) vs. Gemtuzumab Ozogamicin (Calicheamicin) in AML Xenograft Models
Vadastuximab talirine (SGN-CD33A), an ADC utilizing a PBD dimer payload structurally related to this compound, has demonstrated superior preclinical efficacy against acute myeloid leukemia (AML) models when compared to gemtuzumab ozogamicin (GO), an ADC with a calicheamicin payload. Notably, SGN-CD33A showed significant activity in multidrug-resistant (MDR) AML models where GO was largely inactive.[1]
| ADC | Payload Class | Xenograft Model | Dosing | Key Findings |
| SGN-CD33A (Vadastuximab talirine) | Pyrrolobenzodiazepine (PBD) Dimer | Drug-resistant AML | Single dose as low as 100 µg/kg | Complete and durable responses.[2] |
| Gemtuzumab Ozogamicin (GO) | Calicheamicin | Drug-resistant AML | Not specified | Inactive in drug-resistant models.[2] |
PBD Dimer ADC vs. Auristatin ADC in Solid Tumor Xenograft Models
A preclinical study directly compared the in vivo efficacy of an AXL-targeted ADC with a PBD dimer payload (ADCT-601) to an ADC with an auristatin payload (MMAE). The PBD-based ADC demonstrated markedly superior and durable anti-tumor activity in various human cancer xenograft models, including those with heterogeneous target expression and in an MMAE-resistant lung cancer model.[3]
| ADC | Payload Class | Xenograft Model | Dosing | Key Findings |
| ADCT-601 | Pyrrolobenzodiazepine (PBD) Dimer | AXL-expressing solid tumors | Not specified | Potent and durable antitumor activity; superior to auristatin-based ADC.[3] |
| Comparator ADC | Auristatin (MMAE) | AXL-expressing solid tumors | Not specified | Less effective than PBD-based ADC, especially in resistant models.[3] |
Signaling Pathways and Mechanism of Action
The cytotoxic mechanism of this compound is centered on its ability to form covalent cross-links in the minor groove of DNA. This action triggers a cascade of cellular events culminating in cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of ADCT-601, a Novel Pyrrolobenzodiazepine Dimer-based Antibody-drug Conjugate Targeting AXL-expressing Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Safety Profile of SGD-1910 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics in oncology. The careful selection of an ADC's components—the antibody, the linker, and the cytotoxic payload—is critical to its overall efficacy and safety profile. This guide provides a comparative assessment of the safety profile of ADCs utilizing the SGD-1910 drug-linker, which incorporates a pyrrolobenzodiazepine (PBD) dimer payload. The safety of PBD-based ADCs is evaluated in the context of other widely used ADC payloads, including monomethyl auristatin E (MMAE), maytansinoid 1 (DM1), and a topoisomerase I inhibitor, deruxtecan.
Mechanism of Action of this compound Containing ADCs
ADCs containing the this compound drug-linker target tumor cells expressing a specific surface antigen. Following binding to the target, the ADC is internalized by the cancer cell.[1][2][3] Inside the cell, the linker is cleaved, releasing the potent PBD dimer payload.[1][2][3] This cytotoxic agent then crosslinks DNA, leading to cell cycle arrest and ultimately, apoptosis.[1][2][3]
Comparative Safety Profile of ADC Payloads
The safety profile of an ADC is largely dictated by its cytotoxic payload. The following table summarizes the incidence of common Grade 3 or higher adverse events observed in clinical trials for ADCs with different payloads. It is important to note that direct comparisons between studies can be challenging due to differences in patient populations, tumor types, and treatment regimens.
| Adverse Event (Grade ≥3) | PBD Dimer (Loncastuximab Tesirine) | MMAE (Brentuximab Vedotin / Polatuzumab Vedotin) | DM1 (Trastuzumab Emtansine) | Deruxtecan (Trastuzumab Deruxtecan / Sacituzumab Govitecan) |
| Neutropenia | 32% | 29-46%[4][5] | 2.9%[6] | 9.4-51.3%[7][8] |
| Thrombocytopenia | 20% | 8-41%[4][5] | 11.9%[6] | 5.1-7.8%[7][8] |
| Anemia | 12% | 6-28%[4][5] | 2.9%[6] | 3.1-7.8%[7][8] |
| Febrile Neutropenia | 3% | 19% (Polatuzumab)[5] | - | 5.5% (Sacituzumab)[8] |
| Fatigue | - | - | 3.2%[6] | - |
| Nausea | - | - | - | 3.1% (Trastuzumab Deruxtecan)[7] |
| Diarrhea | - | - | - | 10.3% (Sacituzumab)[8] |
| Increased ALT/AST | - | - | 3.1-4.3%[6] | - |
| Peripheral Neuropathy | - | 6-10%[4] | - | - |
| Pneumonitis/ILD | - | - | - | 2.6% (Trastuzumab Deruxtecan)[8] |
Data for Loncastuximab Tesirine is from a pooled analysis of the LOTIS-1 and LOTIS-2 trials.
Notably, a Phase III trial (CASCADE) of another PBD-based ADC, vadastuximab talirine, was discontinued due to a higher rate of deaths, including fatal infections, in the treatment arm compared to the control arm, although these safety concerns did not appear to be related to hepatotoxicity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of an ADC using a colorimetric MTT assay.
Detailed Steps:
-
Cell Seeding: Plate target antigen-positive and -negative cancer cells in 96-well microplates at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9][10][11]
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload in the appropriate cell culture medium.[9][12] Remove the overnight culture medium from the cells and add the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the ADC to exert its cytotoxic effect, typically 72 to 96 hours.[12]
-
MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9][11] During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells. Plot the cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).[11]
ADC Internalization Assay (Flow Cytometry)
This protocol describes a method to quantify the internalization of an ADC into target cells using flow cytometry.
Materials:
-
Target antigen-positive cells
-
Fluorescently labeled ADC (e.g., conjugated to Alexa Fluor 488)
-
Unlabeled ADC (as a control)
-
Flow cytometer
-
Trypsin or other cell detachment solution
-
Quenching solution (e.g., acidic buffer or an anti-fluorophore antibody) to differentiate between surface-bound and internalized ADC.
Procedure:
-
Cell Preparation: Harvest and resuspend target cells in a suitable buffer.
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC at 4°C for a sufficient time to allow binding to the cell surface antigen. A parallel sample should be incubated with an excess of unlabeled ADC to determine non-specific binding.
-
Internalization Induction: To initiate internalization, transfer the cells to 37°C and incubate for various time points (e.g., 0, 1, 4, 24 hours). Keep a control sample at 4°C to measure total surface binding.
-
Quenching of Surface Fluorescence: After the desired incubation time, wash the cells and treat them with a quenching solution to either remove or block the fluorescence of the surface-bound ADC. This step is crucial to ensure that only the signal from internalized ADC is measured.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized ADC.
-
Data Analysis: Calculate the percentage of internalization at each time point by comparing the MFI of the 37°C samples (after quenching) to the MFI of the 4°C sample (total binding, without quenching).
In Vivo Toxicity Studies in Rodents
Preclinical in vivo toxicity studies are essential to evaluate the safety profile of an ADC before it progresses to clinical trials. These studies are typically conducted in rodents (e.g., rats or mice).
General Protocol Outline:
-
Animal Model Selection: Choose a relevant rodent species. If the antibody component of the ADC does not cross-react with the rodent target, a transgenic model expressing the human target may be necessary.[13]
-
Dose Selection and Administration: Based on in vitro potency and preliminary tolerability studies, select a range of dose levels, including a control group receiving the vehicle. Administer the ADC, typically via intravenous injection.[14]
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.[15]
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points to analyze hematological parameters (e.g., complete blood counts) and clinical chemistry markers of organ function (e.g., liver and kidney function tests).[14]
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any treatment-related microscopic changes.[16]
-
Toxicokinetic Analysis: Measure the concentration of the ADC and the released payload in plasma over time to understand their pharmacokinetic profiles and correlate exposure with toxicity findings.
Conclusion
The safety profile of an ADC is a critical determinant of its therapeutic window and clinical success. ADCs with the this compound drug-linker, which utilizes a PBD dimer payload, have demonstrated potent antitumor activity. However, their safety profile is characterized by a significant incidence of myelosuppression, a class effect of PBDs. Comparison with other payload classes reveals distinct toxicity profiles. MMAE-based ADCs are frequently associated with peripheral neuropathy and neutropenia, while DM1-containing ADCs often lead to thrombocytopenia and hepatotoxicity. Deruxtecan-based ADCs show a notable incidence of neutropenia and, in the case of trastuzumab deruxtecan, a risk of interstitial lung disease.
The selection of an appropriate ADC platform for a given target and indication requires a thorough evaluation of both efficacy and safety. The experimental protocols provided in this guide offer a framework for the preclinical assessment of ADC safety, enabling researchers to make informed decisions in the development of next-generation cancer therapeutics.
References
- 1. The antibody-drug conjugate loncastuximab tesirine for the treatment of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. What is the mechanism of Loncastuximab tesirine? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. Real-world outcomes of trastuzumab deruxtecan in HR-negative HER2-low metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Single Dose Toxicity Study of Humanized Anti-HER2 Antibody Drug Conjugate in Rats [journal11.magtechjournal.com]
A Cross-Validation of SGD-1910 Activity in Diverse Cancer Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the preclinical activity of Antibody-Drug Conjugates (ADCs) utilizing the pyrrolobenzodiazepine (PBD) dimer payload SGD-1910 and its close analog, tesirine (SG3249), against other prominent ADC payloads across various cancer models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these potent cytotoxic agents.
Introduction to this compound and PBD Dimer Payloads
This compound is a drug-linker conjugate designed for use in ADCs. It comprises a PBD dimer warhead, a class of highly potent DNA-crosslinking agents, attached to a cleavable linker. Upon internalization by a target cancer cell, the linker is cleaved, releasing the cytotoxic payload (SG3199 in the case of tesirine-based ADCs) to induce cell death. The unique mechanism of action of PBD dimers, which create covalent bonds in the minor groove of DNA, offers a distinct therapeutic approach compared to other payload classes that primarily target tubulin polymerization. This guide will focus on the comparative efficacy of PBD-based ADCs, with a specific emphasis on data related to tesirine, a clinically evaluated PBD dimer payload structurally similar to the warhead component of this compound.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic agent. The following tables summarize the in vitro cytotoxicity of ADCs carrying PBD dimer payloads compared to those with other classes of warheads in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of a PBD Dimer (Tesirine/SG3249)-ADC vs. Other Payloads in B-cell Lymphoma Cell Lines
| Cell Line | ADC Target | PBD-ADC (Loncastuximab Tesirine) IC50 (pM) | Maytansinoid-ADC (Coltuximab Ravtansine - DM4) IC50 (pM) | DNA Alkylating-ADC (huB4-DGN462) IC50 (pM) |
| Various B-cell Lymphoma Lines | CD19 | Strong cytotoxic activity | Less potent than Loncastuximab Tesirine | Less potent than Loncastuximab Tesirine |
Note: A direct numerical comparison of IC50 values was not available in the source material, but the study concluded that loncastuximab tesirine was more potent than the other two anti-CD19 ADCs across a panel of 60 lymphoma cell lines[1][2][3]. The activity of loncastuximab tesirine was also correlated with the intrinsic sensitivity of the cell lines to its warhead, SG3199[4].
Table 2: In Vitro Cytotoxicity of a PBD Dimer (SG3199)-ADC vs. Tubulin Inhibitor-ADCs in Cancer Stem Cells
| Cancer Model | ADC Payload | Efficacy in Eradicating Cancer Stem Cells |
| In Vitro Models | PBD dimer (SG3199) | Substantially more effective |
| In Vitro Models | Tubulin inhibitor (MMAE) | Less effective than SG3199 |
| In Vitro Models | Tubulin inhibitor (tubulysin) | Less effective than SG3199 |
Note: This study highlights the potential of PBD dimer-based ADCs in targeting the cancer stem cell population, a key driver of tumor recurrence[5].
Comparative In Vivo Efficacy
Preclinical xenograft models are critical for evaluating the anti-tumor activity of ADCs in a living organism. The following table summarizes findings from in vivo studies comparing PBD-based ADCs with other payloads.
Table 3: In Vivo Efficacy of a PBD Dimer-ADC vs. an Auristatin-ADC
| Xenograft Model | ADC Target | PBD-ADC | MMAE-ADC | Outcome |
| CD276-expressing models | CD276 | PBD-conjugate | MMAE-conjugate | The PBD-ADC yielded better overall in vivo tumor control and more enduring complete responses.[6] |
Note: This head-to-head comparison demonstrated the superior in vivo efficacy of the PBD-based ADC in the tested models[6].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the ADC mechanism of action and a typical experimental workflow for evaluating in vivo efficacy.
Figure 1: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Figure 2: A typical workflow for an in vivo ADC efficacy study in a xenograft model.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines a standard method for assessing the cytotoxic effect of ADCs on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the test ADCs (e.g., PBD-ADC, MMAE-ADC) and a non-targeting isotype control ADC. Remove the culture medium from the wells and add the ADC dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of ADCs.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADCs (e.g., PBD-ADC, MMAE-ADC) and a vehicle control intravenously or intraperitoneally at specified doses and schedules.
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, after a predetermined number of days, or if signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume for each group over time to visualize tumor growth inhibition. Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group. Analyze the body weight data to assess the tolerability of the treatments. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Conclusion
The available preclinical data suggests that PBD dimer-based ADCs, such as those utilizing this compound or tesirine, exhibit potent anti-tumor activity across a range of cancer models. Head-to-head comparisons, although limited, indicate a potential for superior efficacy of PBD-based ADCs over some other payload classes, particularly in targeting cancer stem cells and in certain in vivo models. The distinct DNA-crosslinking mechanism of action of PBDs provides a valuable alternative to microtubule inhibitors. Further comprehensive comparative studies across a broader range of cancer types and with standardized experimental conditions are warranted to fully elucidate the relative strengths and weaknesses of different ADC payloads and to guide the development of the next generation of targeted cancer therapies.
References
- 1. Targeting CD19-positive lymphomas with the antibodydrug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CD19-positive lymphomas with the antibodydrug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CD19-positive lymphomas with the antibodydrug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy | Haematologica [haematologica.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers for Pyrrolobenzodiazepine (PBD) Antibody-Drug Conjugates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the judicious selection of its three core components: the monoclonal antibody, the cytotoxic payload, and the linker connecting them. For highly potent payloads like pyrrolobenzodiazepines (PBDs), which exert their antitumor activity by cross-linking DNA, the choice between a cleavable and a non-cleavable linker profoundly influences the ADC's stability, potency, and toxicity profile. This guide provides an objective comparison of cleavable and non-cleavable linkers for PBD-based ADCs, supported by experimental data, to aid in the rational design of next-generation cancer therapeutics.
Executive Summary
The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release. Cleavable linkers are designed to release the PBD payload in its native, highly potent form upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or low pH. This can lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells. In contrast, non-cleavable linkers remain attached to the PBD payload and release the drug as an amino acid-linker-payload catabolite only after the complete lysosomal degradation of the antibody. This approach generally offers greater plasma stability and a potentially wider therapeutic window, but may have reduced bystander killing capabilities. The selection of the optimal linker strategy is therefore a complex decision that depends on the specific target antigen, tumor type, and desired therapeutic outcome.
Comparative Data on PBD-ADC Performance
The following tables summarize quantitative data from preclinical studies comparing PBD-ADCs with cleavable and non-cleavable linkers.
| Table 1: In Vitro Cytotoxicity of PBD-ADCs | |||
| ADC Construct | Linker Type | Target Cell Line | EC50 (pM) |
| A07-108-T289C-SG3249 | Cleavable (valine-alanine) | MDA-MB-361 | Single-digit pM[1] |
| A07-108-T289C-SG3544 | Cleavable (valine-alanine) | MDA-MB-361 | Single-digit pM[1] |
| A07-108-T289C-SG3376 | Non-cleavable | MDA-MB-361 | Single-digit pM[1] |
| A07-108-T289C-SG3683 | Non-cleavable | MDA-MB-361 | Single-digit pM[1] |
Note: All tested PBD-ADCs demonstrated high in vitro potency, irrespective of the linker type, with EC50 values in the low picomolar range.
| Table 2: In Vivo Efficacy of PBD-ADCs in Mouse Xenograft Models | ||||
| ADC Construct | Linker Type | Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| A07-108-T289C-SG3249 | Cleavable (valine-alanine) | MDA-MB-361 | 1 | Tumor stasis[1] |
| A07-108-T289C-SG3544 | Cleavable (valine-alanine) | MDA-MB-361 | 1 | Tumor stasis[1] |
| A07-108-T289C-SG3376 | Non-cleavable | MDA-MB-361 | 1 | No significant TGI[1] |
| A07-108-T289C-SG3683 | Non-cleavable | MDA-MB-361 | 1 | Tumor stasis[1] |
Note: In this study, the cleavable PBD-ADCs and one of the non-cleavable PBD-ADCs (SG3683) showed comparable efficacy at 1 mg/kg. However, another non-cleavable ADC (SG3376) was less effective in this model. It is important to note that the in vivo efficacy of ADCs can be influenced by factors beyond the linker, such as the specific conjugation chemistry and the stability of the maleimide linkage.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PBDs and a general workflow for evaluating PBD-ADCs.
Caption: Mechanism of Action of PBD Payloads.
Caption: General Workflow for PBD-ADC Evaluation.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PBD-ADCs on target cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., MDA-MB-361)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PBD-ADC constructs (cleavable and non-cleavable)
-
Control antibody and free PBD drug
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PBD-ADCs, control antibody, and free PBD drug in complete culture medium. Remove the old medium from the cell plates and add the treatment solutions.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of PBD-ADCs in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Tumor cells for implantation (e.g., MDA-MB-361)
-
PBD-ADC constructs
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the PBD-ADCs and vehicle control intravenously (IV) at the specified doses and schedule.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Serum Stability Assay
Objective: To assess the stability of the PBD-ADC and the rate of drug deconjugation in serum.
Materials:
-
PBD-ADC constructs
-
Mouse, rat, or human serum
-
Incubator at 37°C
-
LC-MS (Liquid Chromatography-Mass Spectrometry) system
Procedure:
-
Incubation: Incubate the PBD-ADC in serum at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).
-
Sample Preparation: At each time point, take an aliquot of the serum-ADC mixture and process it to isolate the ADC. This can be done using affinity chromatography (e.g., Protein A/G) to capture the antibody component.
-
LC-MS Analysis: Analyze the isolated ADC using LC-MS to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Plot the average DAR over time to determine the rate of drug loss and the stability of the ADC in serum.
Conclusion
The choice between a cleavable and non-cleavable linker for a PBD-ADC is a critical decision in the drug development process. Cleavable linkers offer the advantage of releasing the highly potent, native PBD payload, which can result in a powerful bystander effect. However, this can also lead to off-target toxicity if the linker is not sufficiently stable in circulation. Non-cleavable linkers generally provide superior plasma stability, potentially leading to a better safety profile and a wider therapeutic window. The trade-off is a potential reduction in the bystander effect due to the release of a less permeable PBD catabolite.
The experimental data presented here highlight that both linker strategies can yield highly potent PBD-ADCs. The optimal choice will depend on a careful consideration of the target antigen's expression level and internalization rate, the tumor histology, and the desired balance between efficacy and safety. Rigorous preclinical evaluation, including the detailed experimental protocols outlined in this guide, is essential for selecting the most promising linker technology for a given PBD-ADC candidate.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for SGD-1910
For Immediate Reference: SGD-1910 is a highly potent cytotoxic agent-linker conjugate containing a pyrrolobenzodiazepine (PBD) dimer. Extreme caution and strict adherence to safety protocols are mandatory during handling and disposal.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is based on established best practices for the management of highly potent cytotoxic and antineoplastic agents.
Hazard Identification and Classification
This compound is an agent-linker conjugate designed for Antibody-Drug Conjugates (ADCs). Its cytotoxic component, a pyrrolobenzodiazepine (PBD) dimer, is a DNA cross-linking agent significantly more potent than many systemic chemotherapeutic drugs. Due to its mechanism of action, this compound and any materials it contacts must be treated as hazardous waste with the potential for carcinogenicity, mutagenicity, and reproductive toxicity.
Table 1: Hazard Classification for Cytotoxic Waste (including this compound)
| Hazard Property | European Waste Catalogue (EWC) Code | Hazard Statement Code | Description |
| Toxic | 18 01 08 | HP6 | Can cause severe health effects, including death, if swallowed, inhaled, or in contact with skin. |
| Carcinogenic | 18 01 08 | HP7 | May cause cancer. |
| Toxic for Reproduction | 18 01 08 | HP10 | May damage fertility or the unborn child. |
| Mutagenic | 18 01 08 | HP11 | May cause genetic defects. |
| Note: EWC code 18 01 08 pertains to cytotoxic and cytostatic medicines from human healthcare. For animal-related research, 18 02 07* would be applicable[1]. |
Personal Protective Equipment (PPE) and Handling
Given the high potency of this compound, robust engineering controls and stringent PPE are required to prevent occupational exposure.
-
Engineering Controls : All handling of this compound, especially when in powdered form or when energetic activities like pipetting or vortexing are performed, must occur within a certified containment system such as a biological safety cabinet (BSC) or a glove box isolator under negative pressure.
-
Personal Protective Equipment (PPE) : A comprehensive PPE protocol is mandatory.
-
Gloves : Double gloving with chemotherapy-rated gloves is required.
-
Gown : A disposable, solid-front, back-closure gown.
-
Eye Protection : Safety goggles and a face shield should be worn.
-
Respiratory Protection : Use of an appropriate respirator should be determined by a formal risk assessment.
-
Step-by-Step Disposal Protocol for this compound Waste
The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration . Under no circumstances should this compound waste be disposed of in standard laboratory trash, sent to a landfill, or discharged into the sewer system.
Experimental Protocol: Waste Segregation and Initial Containment
-
Objective : To safely segregate and contain all waste streams contaminated with this compound at the point of generation.
-
Materials :
-
Clearly labeled, puncture-proof, and leak-proof cytotoxic waste containers (typically yellow with purple lids or otherwise designated by institutional policy)[1].
-
Yellow chemotherapy waste bags for non-sharp solid waste.
-
Purple-lidded, puncture-proof sharps containers for contaminated sharps.
-
Sealable plastic bags for secondary containment.
-
-
Procedure :
-
Identify all Contaminated Materials : This includes, but is not limited to:
-
Unused or expired this compound.
-
Empty vials and packaging.
-
Contaminated PPE (gloves, gowns, etc.).
-
Labware (pipette tips, tubes, flasks).
-
Spill cleanup materials.
-
Contaminated animal bedding or carcasses from in vivo studies.
-
-
Segregate at Source :
-
Sharps : Needles, syringes, and other contaminated sharps must be placed directly into a designated cytotoxic sharps container[2]. Do not recap or bend needles.
-
Non-Sharp Solid Waste : Place contaminated gowns, gloves, wipes, and other solid materials into a yellow chemotherapy waste bag within a rigid, leak-proof container[2].
-
Liquid Waste : Aspirate liquid waste containing this compound into a sealed, shatter-proof container clearly labeled as "Cytotoxic Liquid Waste: this compound". Chemical deactivation may be an option for some cytotoxic agents if incineration is unavailable, but specific protocols for PBDs are not widely established and must be validated and approved by institutional safety officers[3].
-
-
Seal Primary Containers : Once containers are three-quarters full, securely seal them. Do not overfill.
-
Wipe and Transport : Decontaminate the exterior of the primary waste container. Place it in a secondary, sealed, and labeled container or bag for transport to the designated hazardous waste accumulation area.
-
Documentation : All waste must be accompanied by a hazardous waste consignment note or equivalent institutional manifest until it reaches its final disposal location[1].
-
Emergency Procedures: Spills and Exposure
Immediate and correct response to spills or personnel exposure is critical.
-
Spill Management :
-
Alert personnel in the immediate area and restrict access.
-
Wearing full PPE, cover the spill with absorbent pads from a chemotherapy spill kit.
-
Work from the outside of the spill inward to clean the area.
-
Place all cleanup materials into a designated cytotoxic waste container.
-
Decontaminate the area with an appropriate agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate), as dictated by your institution's safety protocols.
-
-
Personnel Exposure :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact : Flush the eye(s) with copious amounts of water or an eyewash solution for at least 15 minutes.
-
In all cases of exposure, seek immediate medical attention and report the incident to your institution's Environmental Health and Safety (EHS) department.
-
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the mandatory step-by-step process for the safe disposal of this compound waste.
Caption: Logical workflow for the safe segregation and disposal of this compound cytotoxic waste.
References
Essential Safety and Operational Protocols for Handling SGD-1910
Disclaimer: The chemical identifier "SGD-1910" does not correspond to a recognized substance in publicly available safety databases. The following guidance is based on established best practices for handling novel, potent, or uncharacterized chemical compounds in a research and development setting. It is imperative to conduct a thorough risk assessment based on any available data for a specific compound before commencing any laboratory work.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.
A foundational step before handling any new or uncharacterized substance is a comprehensive hazard assessment.[1] In the absence of specific data, the precautionary principle should be applied, assuming the substance is highly hazardous.[1] If an identified analogue or starting material exists, its properties should be reviewed to anticipate potential hazards.[1] Once a Safety Data Sheet (SDS) is available, it becomes the primary source of information for safe handling, storage, and emergency procedures.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to potentially potent compounds.[4] The selection of appropriate PPE is a critical step in ensuring laboratory safety.[1][5] The following table summarizes recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields[4][6]• Laboratory coat[4][6]• Closed-toe shoes[4][6]• Nitrile gloves[4][6] | |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges[4]• Chemical-resistant coveralls or suit[4]• Double-gloving (e.g., nitrile)[1]• Chemical-resistant boots or shoe covers[4] | • Chemical-resistant apron[4]• Head covering[4] |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield[4][7]• Chemical-resistant gloves (e.g., butyl rubber, Viton®)[4]• Chemical-resistant apron over lab coat[4]• Chemical-resistant footwear[4] | • Elbow-length gloves for mixing and loading[4] |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield[4]• Heavy-duty, chemical-resistant gloves[4]• Waterproof or chemical-resistant apron[4]• Chemical-resistant boots[4] | • Respirator (if aerosols or vapors are generated)[4] |
Note: Always inspect PPE for damage before use and consult the manufacturer's instructions for proper use, cleaning, and maintenance.[4][8]
Operational Plan: Safe Handling Protocol
A clear, step-by-step plan is essential for the safe handling of potent or uncharacterized compounds.[1] All manipulations should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.[9][10]
1. Preparation
-
Designate a specific handling area.[4]
-
Ensure proper ventilation, such as a fume hood, is operational.[4][9]
-
Assemble all necessary equipment and PPE.[4]
-
Minimize the quantity of the compound to be handled.[4]
2. Weighing and Transfer
-
If weighing a solid, perform this task within a ventilated enclosure like a fume hood.[1][4]
-
Use disposable weigh boats to prevent cross-contamination.[4]
-
Employ wet-handling techniques where appropriate to minimize dust generation.[1]
3. Solution Preparation
-
When preparing a solution, add the solvent to the compound slowly to avoid splashing.[1][4]
-
Conduct all reactions within a certified chemical fume hood.[1]
4. Decontamination
-
Decontaminate all work surfaces with an appropriate cleaning agent after use.[4]
-
Clean all reusable equipment according to established laboratory procedures.[4]
Disposal Plan
All waste materials containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[10]
1. Segregation and Labeling
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[10]
-
The label should include the words "Hazardous Waste," the full chemical name (avoiding abbreviations), and the date of generation.[9][10]
-
Do not mix incompatible chemicals in the same waste container.[9]
2. Storage
-
Store waste containers in a designated, well-ventilated area with secondary containment.[10]
3. Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[10]
-
Do not dispose of this material down the drain or in regular trash.[10]
-
For many investigational drugs, high-temperature incineration is the recommended disposal method.[4][11] Before disposing of empty containers, ensure they are thoroughly decontaminated, and all labels are obliterated or removed.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
